4-ethyl-N-(3-pyridinyl)benzamide
Description
BenchChem offers high-quality 4-ethyl-N-(3-pyridinyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(3-pyridinyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27g/mol |
IUPAC Name |
4-ethyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-2-11-5-7-12(8-6-11)14(17)16-13-4-3-9-15-10-13/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
IPDICMPQYSSNJD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
4-ethyl-N-(3-pyridinyl)benzamide chemical structure and properties
An In-Depth Technical Guide to 4-ethyl-N-(3-pyridinyl)benzamide: Synthesis, Characterization, and Biological Potential
Abstract
The N-pyridinylbenzamide scaffold is an emerging area of interest in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of a specific derivative, 4-ethyl-N-(3-pyridinyl)benzamide, serving as a representative model for this class of compounds. We delve into its chemical structure, physicochemical properties, a detailed protocol for its synthesis via amide coupling, and methods for its analytical characterization. A significant focus is placed on the potential biological activity of this compound class as Quorum Sensing (QS) inhibitors against pathogens like Pseudomonas aeruginosa, a mechanism of action supported by recent studies on analogous structures.[1][2] This document is intended for researchers and professionals in drug development, offering foundational knowledge, field-proven experimental protocols, and insights into the therapeutic potential of 4-ethyl-N-(3-pyridinyl)benzamide and related molecules.
Introduction: The N-Pyridinylbenzamide Scaffold
Benzamide derivatives are a cornerstone in drug discovery, forming the structural basis for a multitude of therapeutic agents. The incorporation of a pyridine ring, specifically through an amide linkage to the 3-position, creates the N-(3-pyridinyl)benzamide core. This structural motif has garnered significant attention due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at enzymatic and receptor active sites.
Recent research has highlighted the potential of N-(2- and 3-pyridinyl)benzamide derivatives as novel inhibitors of bacterial Quorum Sensing (QS).[2] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production, which are key drivers of antimicrobial resistance.[2][3] By disrupting this signaling pathway, QS inhibitors represent a promising alternative therapeutic strategy that may circumvent the development of conventional antibiotic resistance.[2] Furthermore, related pyridinyl-benzamide structures have been investigated as potent inhibitors of Rho-associated kinase 1 (ROCK1), a target for cardiovascular and neurological disorders, underscoring the scaffold's versatility.[4]
This guide focuses on 4-ethyl-N-(3-pyridinyl)benzamide as a specific, representative example to provide a detailed technical framework for its study. We will cover its synthesis, analytical validation, and explore its potential application as a QS inhibitor based on authoritative, published data for closely related compounds.
Chemical Structure and Physicochemical Properties
The molecular structure of 4-ethyl-N-(3-pyridinyl)benzamide consists of a central benzamide group. An ethyl substituent is located at the para-position (position 4) of the benzene ring, and the amide nitrogen is linked to the 3-position of a pyridine ring.
Physicochemical Data Summary
The following table summarizes the key computed and expected properties of the molecule. Experimental data for this specific compound is not widely available; therefore, these values provide a baseline for analytical and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O | Calculated |
| Molecular Weight | 226.27 g/mol | Calculated[5] |
| IUPAC Name | 4-ethyl-N-pyridin-3-ylbenzamide | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from similar compounds[6] |
| Solubility | Expected to be soluble in DMSO, DMF, and alcohols; sparingly soluble in water | Inferred from benzamide class |
| XLogP3 (Predicted) | 2.1 | PubChem (CID 4976050, similar structure)[5] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyridine N) | Calculated |
Synthesis and Characterization
The most direct and widely adopted method for synthesizing N-substituted benzamides is the coupling of a carboxylic acid with an amine. For 4-ethyl-N-(3-pyridinyl)benzamide, this involves the reaction between 4-ethylbenzoic acid and 3-aminopyridine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, or by converting the carboxylic acid to a more reactive species like an acyl chloride.
Rationale for Synthetic Approach
The use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) is a standard, high-yield method for amide bond formation under mild conditions.[1] This approach avoids the harsh conditions associated with converting the carboxylic acid to an acyl chloride with reagents like thionyl chloride (SOCl₂), which can be incompatible with sensitive functional groups. The chosen method is reliable and well-documented for synthesizing libraries of benzamide derivatives.[7]
Analytical Characterization
Confirmation of the final product's identity and purity is critical. A multi-technique approach is required:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR: Expected signals include the characteristic triplets and quartets of the ethyl group, distinct aromatic protons from both the disubstituted benzene ring and the pyridine ring, and a downfield singlet for the amide (N-H) proton.
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including the carbonyl carbon (~165-170 ppm), and distinct signals for the aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 227.11.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expected characteristic peaks include a strong C=O (amide I) stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak indicates a high degree of purity.
Potential Biological Activity: Quorum Sensing Inhibition
Bacterial communication, or Quorum Sensing (QS), regulates virulence in many pathogenic bacteria, including Pseudomonas aeruginosa. This system relies on signaling molecules, such as N-acylhomoserine lactones (AHLs), which bind to transcriptional regulators like LasR to activate downstream virulence genes.[3] Disrupting this pathway is a validated anti-virulence strategy.
Studies on a series of N-(2- and 3-pyridinyl)benzamide derivatives have demonstrated significant QS inhibition and anti-biofilm activity against P. aeruginosa.[1][2] The structural similarity of 4-ethyl-N-(3-pyridinyl)benzamide to these active compounds strongly suggests it may possess similar biological functions.
Proposed Mechanism of Action
The proposed mechanism involves the competitive binding of the benzamide derivative to the ligand-binding pocket of the LasR protein. In silico molecular docking studies on related compounds suggest that the amide bond and the carbonyl group are critical for interacting with key residues in the LasR active site, mimicking the native AHL ligand and preventing its binding.[1] The pyridinyl and benzoyl rings likely engage in hydrophobic and π-π interactions, stabilizing the complex and effectively antagonizing the receptor.
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis and evaluation of 4-ethyl-N-(3-pyridinyl)benzamide.
Protocol 5.1: Synthesis of 4-ethyl-N-(3-pyridinyl)benzamide
Materials:
-
4-Ethylbenzoic acid
-
3-Aminopyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-ethylbenzoic acid (1.0 eq.), 3-aminopyridine (1.1 eq.), and DMAP (0.1 eq.). Dissolve the solids in anhydrous DCM.
-
Causality: Anhydrous DCM is used as the solvent because EDC is moisture-sensitive. The slight excess of the amine ensures complete consumption of the limiting carboxylic acid. DMAP serves as a nucleophilic catalyst to accelerate the formation of the active ester intermediate.
-
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 5 minutes.
-
Causality: Cooling the reaction controls the exothermic reaction of EDC activation. Portion-wise addition prevents a rapid temperature increase.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Causality: The NaHCO₃ wash removes any unreacted 4-ethylbenzoic acid and acidic byproducts. The water and brine washes remove water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Self-Validation: This step is crucial for isolating the pure product from starting materials, the urea byproduct from EDC, and any other impurities.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-ethyl-N-(3-pyridinyl)benzamide as a solid. Determine the yield and proceed to characterization.
Protocol 5.2: Characterization of the Final Product
-
¹H and ¹³C NMR: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire spectra on a 400 MHz or higher NMR spectrometer.[8]
-
LC-MS: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile. Inject onto an HPLC system equipped with a C18 column and coupled to a mass spectrometer to confirm purity and mass.[9]
-
FT-IR: Acquire an IR spectrum of the solid product using a KBr pellet or an ATR accessory to confirm the presence of key functional groups.
Safety and Handling
While 4-ethyl-N-(3-pyridinyl)benzamide has not been specifically evaluated for toxicity, data from the parent compound, benzamide, should be used to guide handling procedures. All new chemical entities should be treated as potentially hazardous.
| Hazard Information (Based on Benzamide) | Precautionary Measures |
| GHS Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[10][11] Germ cell mutagenicity (Category 2), H341: Suspected of causing genetic defects.[10][11] |
| Potential Health Effects | May cause eye and skin irritation.[12][13] Ingestion may be harmful. Prolonged or repeated exposure may cause organ damage.[12] |
| Personal Protective Equipment (PPE) | Wear protective gloves, lab coat, and safety glasses with side shields.[10] |
| Handling | Use in a well-ventilated area or a chemical fume hood.[10] Avoid creating dust. Wash hands thoroughly after handling.[11] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] |
This information is based on the parent benzamide structure and should be used for guidance only. A full risk assessment should be performed before handling this compound.
Conclusion and Future Directions
4-ethyl-N-(3-pyridinyl)benzamide is a readily synthesizable compound belonging to a class with demonstrated therapeutic potential, particularly as anti-virulence agents through the inhibition of bacterial quorum sensing. The protocols and data presented in this guide offer a comprehensive foundation for researchers to synthesize, characterize, and evaluate this molecule.
Future research should focus on:
-
In Vitro and In Vivo Evaluation: Confirming the QS inhibitory activity of this specific compound and evaluating its efficacy in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substituent on the benzoyl ring (e.g., changing the length of the alkyl chain, or adding different functional groups) to optimize potency and pharmacokinetic properties.
-
Mechanism of Action Studies: Using biophysical techniques to confirm the binding interaction with the LasR receptor and elucidate the precise molecular mechanism of inhibition.
-
Toxicology Profiling: Conducting thorough safety and toxicity studies to determine the compound's suitability for further development.
By leveraging the versatile N-pyridinylbenzamide scaffold, there is a significant opportunity to develop novel therapeutics to combat challenging infectious diseases.
References
- Finar Limited. (2010).
- Fisher Scientific. (2010).
- Benchchem. N-ethyl-3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide.
- Fisher Scientific. (2025).
- MilliporeSigma. (2024).
- Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10): 273-280.
- PubChemLite. Benzamide, 4-amino-3-methyl-n-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-.
- PPG. (2026).
- ResearchGate. (2023). Synthesis, Biological Evaluation and in Silico Study of N‐(2‐ and 3‐Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa.
- MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- Kumar, V., et al. (2023). Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. Chemistry & Biodiversity, e202201191.
- Panda, S. S., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Journal of Biomolecular Structure and Dynamics, 40(12), 5349-5366.
- Royal Society of Chemistry. Ce(iii)-catalyzed highly efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants.
- mzCloud. (2016). N1-[2-(4-Pyridyl)ethyl]-4-nitrobenzamide.
- Royal Society of Chemistry. (2014).
- Sigma-Aldrich. Pyridinyl ethyl benzamide.
- Shearer, T. W., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857-1861.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- Ike, D., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173.
- Wang, D., et al. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society.
- PubChem. Ethyl 4-(pyridine-3-carbonylamino)
- Ternes, T. A. (1999). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 18(2), 89-97.
- Hamzah, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids.
- PubChem. N-[2-(2-Pyridinyl)ethyl]benzamide.
- AdooQ BioScience. Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)
- BindingDB. BDBM50318457.
- ResearchGate. (2020). Natural Compounds Inhibiting Pseudomonas aeruginosa Biofilm Formation by Targeting Quorum Sensing Circuitry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-[2-(2-Pyridinyl)ethyl]benzamide | C14H14N2O | CID 222675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. employees.csbsju.edu [employees.csbsju.edu]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. actylislab.com [actylislab.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-ethyl-N-(3-pyridinyl)benzamide and its Analogs: Synthesis, Characterization, and Potential Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-ethyl-N-(3-pyridinyl)benzamide, a representative member of the N-pyridinylbenzamide class of compounds. While a specific Chemical Abstracts Service (CAS) number for this exact molecule is not publicly documented, this guide will delve into its predicted chemical properties, a plausible and detailed synthetic route, and standard analytical characterization techniques. Furthermore, we will explore the known biological activities and potential applications of structurally related N-pyridinylbenzamide derivatives, offering valuable insights for researchers in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource, enabling researchers to design and execute experiments, interpret data, and envision novel applications for this versatile chemical scaffold.
Introduction: The N-pyridinylbenzamide Scaffold
The N-pyridinylbenzamide core structure is a recurring motif in a variety of biologically active molecules. The amide linkage provides a rigid and planar unit capable of participating in hydrogen bonding, a key interaction in many biological systems. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and pharmacokinetic properties. The benzamide portion allows for a wide range of substitutions, enabling the fine-tuning of electronic and steric properties to optimize biological activity.
Derivatives of N-pyridinylbenzamide have been investigated for a range of therapeutic applications, including as antimicrobial agents and enzyme inhibitors.[1][2] The specific compound of interest, 4-ethyl-N-(3-pyridinyl)benzamide, combines these features with a 4-ethyl group on the benzoyl ring, which may enhance lipophilicity and potentially influence binding to biological targets.
Chemical Identity and Properties
As of the date of this guide, a CAS number for 4-ethyl-N-(3-pyridinyl)benzamide has not been found in publicly accessible databases. This suggests the compound may be a novel chemical entity or not widely reported. For reference, the closely related compound, 4-amino-N-(pyridin-3-yl)benzamide, has the CAS number 215946-65-1.[3]
The predicted physicochemical properties of 4-ethyl-N-(3-pyridinyl)benzamide are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 4-ethyl-N-(pyridin-3-yl)benzamide |
| SMILES | CCC1=CC=C(C=C1)C(=O)NC2=CC=CN=C2 |
| Predicted XlogP | 2.9 |
| Predicted Hydrogen Bond Donors | 1 |
| Predicted Hydrogen Bond Acceptors | 2 |
Synthesis of 4-ethyl-N-(3-pyridinyl)benzamide
The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry.[4] A common and effective method involves the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride. A plausible synthetic route for 4-ethyl-N-(3-pyridinyl)benzamide is outlined below.
Synthetic Scheme
Caption: Synthetic route for 4-ethyl-N-(3-pyridinyl)benzamide.
Step-by-Step Experimental Protocol
Step 1: Formation of 4-ethylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1 equivalent).
-
Add thionyl chloride (2-3 equivalents) dropwise at room temperature under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
In a separate flask, dissolve 3-aminopyridine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the crude 4-ethylbenzoyl chloride (1 equivalent) dissolved in the same anhydrous solvent to the cooled solution of 3-aminopyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-ethyl-N-(3-pyridinyl)benzamide.
Potential Applications and Biological Activity
While the specific biological activity of 4-ethyl-N-(3-pyridinyl)benzamide is not reported, the broader class of N-pyridinylbenzamides has shown promise in several areas of drug discovery.
Antimicrobial Activity
Studies have shown that N-pyridyl-hydroxybenzamides exhibit antimicrobial activity, particularly against staphylococci and mycobacteria.[1][2] The mechanism of action is thought to involve the inhibition of protein synthesis and membrane depolarization in bacteria.[2] The presence of the pyridine ring is crucial for this activity, and substitutions on the benzamide ring can modulate the potency and spectrum of activity.
Caption: Potential antimicrobial mechanisms of N-pyridinylbenzamides.
Enzyme Inhibition
The benzamide scaffold is present in a number of enzyme inhibitors. For example, N-substituted benzamide derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, which have potential as anti-cancer agents.[5] The amide bond can mimic a peptide bond and interact with the active site of enzymes. The substituents on the aromatic rings play a crucial role in determining the binding affinity and selectivity for the target enzyme.
Analytical Characterization
The structural elucidation and purity assessment of synthesized 4-ethyl-N-(3-pyridinyl)benzamide would rely on a combination of standard spectroscopic and chromatographic techniques.[6]
Analytical Workflow
Caption: Standard workflow for the analysis of synthesized compounds.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the 4-ethylphenyl and the 3-pyridinyl rings. A singlet for the amide proton (N-H) would likely appear in the downfield region (around 10-12 ppm in DMSO-d₆). The ethyl group would present as a quartet for the methylene protons and a triplet for the methyl protons.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the amide carbonyl carbon around 165-170 ppm.[4] The aromatic carbons would appear in the range of 110-150 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (226.27 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the C=O stretching of the amide group around 1650-1680 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.
Safety and Handling
While specific toxicity data for 4-ethyl-N-(3-pyridinyl)benzamide is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals. It should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-ethyl-N-(3-pyridinyl)benzamide represents an interesting chemical entity within the broader class of N-pyridinylbenzamides. Although a dedicated CAS number is not currently available, this guide has provided a comprehensive framework for its synthesis, characterization, and potential biological applications based on established chemical principles and literature on analogous structures. The synthetic route is straightforward, and the analytical characterization can be achieved using standard laboratory techniques. The potential for this scaffold in areas such as antimicrobial and anticancer drug discovery warrants further investigation. This guide serves as a valuable starting point for researchers interested in exploring the chemical and biological properties of this and related compounds.
References
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). MDPI. Retrieved from [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
-
N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. (2023). Future Medicinal Chemistry. Retrieved from [Link]
-
N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. Retrieved from [Link]
-
Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. (2020). ResearchGate. Retrieved from [Link]
-
4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. PubChem. Retrieved from [Link]
-
Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium-curcumin derivatives as potent AChE inhibitors with antioxidant activity. (2023). PubMed. Retrieved from [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Life-science, Applied & Basic Sciences. Retrieved from [Link]
- Synthesis, Characterization and Antimicrobial Study of a New Mannich Base, N-(1-Piperidinobenzyl)benzamide and its Transition Metal(II) Complexes. (2012). Asian Journal of Chemistry.
-
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. PubChem. Retrieved from [Link]
-
4-Methyl-N-pyridin-3-YL-benzenesulfonamide. PubChem. Retrieved from [Link]
-
4-amino-n-(pyridin-3-yl)benzamide. PubChemLite. Retrieved from [Link]
-
N1 2 4 Pyridyl ethyl 4 nitrobenzamide. mzCloud. Retrieved from [Link]
- Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. (2026). Journal of the American Chemical Society.
-
Ce(iii)-catalyzed highly efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Process for the synthesis of a benzamide derivative. Google Patents.
-
Ethyl 3-(1-Methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate. Pharmaffiliates. Retrieved from [Link]
-
Ethyl 4-(pyridine-3-carbonylamino)benzoate. PubChem. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. PubChemLite - 4-amino-n-(pyridin-3-yl)benzamide (C12H11N3O) [pubchemlite.lcsb.uni.lu]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-Methyl-N-pyridin-3-YL-benzenesulfonamide | C12H12N2O2S | CID 757406 - PubChem [pubchem.ncbi.nlm.nih.gov]
The NAD+ Modulation Switch: Agonists vs. Antagonists in the Pyridine Scaffold
This guide provides an in-depth technical analysis comparing 4-ethyl-N-(3-pyridinyl)benzamide (a representative "reverse amide" scaffold) against Nicotinamide derivatives (canonical NAD+ precursors).
Executive Summary
In the landscape of drug discovery targeting metabolic reprogramming, the pyridine-3-carboxamide (Nicotinamide) scaffold serves as a bifurcated path. Modifications to this core structure yield two distinct pharmacological classes with opposing biological outcomes:
-
Nicotinamide Derivatives: Function primarily as NAD+ Precursors or Sirtuin co-factors, driving cellular bioenergetics and cytoprotection.
-
N-(3-pyridinyl)benzamides (e.g., 4-ethyl-N-(3-pyridinyl)benzamide): Function primarily as NAMPT Inhibitors . These are "reverse amides" that mimic the substrate to occupy the catalytic pocket of Nicotinamide Phosphoribosyltransferase (NAMPT), effectively "starving" highly metabolic cells (e.g., glioblastoma, pancreatic cancer) of NAD+.
This guide dissects the structural activity relationships (SAR), mechanistic divergence, and experimental validation of these two distinct chemical families.
Part 1: Chemical Architecture & The "Reverse Amide" Switch
The fundamental difference lies in the amide bond orientation relative to the pyridine ring. This subtle steric inversion dictates whether the molecule feeds the salvage pathway or blocks it.
Nicotinamide Derivatives (The Substrates)[1]
-
Core Structure: Pyridine-3-carboxamide.
-
Key Feature: The carbonyl carbon is attached directly to the pyridine ring (
). -
Mechanism: Recognized by NAMPT as a substrate to form Nicotinamide Mononucleotide (NMN).
-
Examples: Nicotinamide Riboside (NR), N-methylnicotinamide (MNA).
4-ethyl-N-(3-pyridinyl)benzamide (The Inhibitor Scaffold)
-
Core Structure: N-(pyridin-3-yl)benzamide.
-
Key Feature: The nitrogen is attached directly to the pyridine ring (
). This is a Reverse Amide . -
Mechanism: The pyridine nitrogen aligns with the ribosyl transfer site of NAMPT, but the reverse amide bond prevents the enzymatic transfer of phosphoribosyl pyrophosphate (PRPP). The molecule becomes a "dead-end" competitive inhibitor.
-
Role of the 4-Ethyl Group: In SAR studies, lipophilic substitutions at the para-position of the phenyl ring (like an ethyl or the more complex sulfonyl-amino tail in STF-31 ) extend into the non-catalytic "tunnel" of the NAMPT dimer, stabilizing the inhibitor-enzyme complex and increasing potency by orders of magnitude [1].
Structural Comparison Table
| Feature | Nicotinamide Derivatives | 4-ethyl-N-(3-pyridinyl)benzamide |
| Amide Orientation | Normal ( | Reverse ( |
| NAMPT Interaction | Substrate (Converted to NMN) | Competitive Inhibitor ( |
| Cellular Outcome | ||
| Therapeutic Target | Neurodegeneration, Longevity | Oncology (Metabolic Synthetic Lethality) |
Part 2: Mechanistic Pathways & Visualization
The divergence occurs at the rate-limiting step of the NAD+ salvage pathway.
Pathway Diagram (DOT Visualization)
The following diagram illustrates the competitive inhibition of the salvage pathway by the benzamide derivative.
Caption: The NAD+ Salvage Pathway illustrating the competitive blockade of NAMPT by the reverse-amide benzamide scaffold, preventing the conversion of Nicotinamide to NMN.
Part 3: Experimental Protocols (Self-Validating Systems)
To distinguish between a substrate (Nicotinamide derivative) and an inhibitor (Benzamide derivative), researchers must utilize a kinetic assay that tracks NAD+ depletion over time.
Protocol A: Cellular NAD+ Depletion Assay (The "Starvation" Test)
Objective: Verify if 4-ethyl-N-(3-pyridinyl)benzamide acts as a NAMPT inhibitor in live cells.
Reagents:
-
Cell Line: A549 (Lung carcinoma) or U251 (Glioblastoma) – Note: These are highly dependent on the salvage pathway.
-
Treatment A: Nicotinamide (100 µM) [Positive Control]
-
Treatment B: 4-ethyl-N-(3-pyridinyl)benzamide (10 nM - 10 µM titration)
-
Treatment C: FK866 (10 nM) [Reference Inhibitor]
Workflow:
-
Seeding: Plate 5,000 cells/well in 96-well plates. Adhere for 24h.
-
Dosing: Treat cells with compounds for 48 hours . Critical Step: NAMPT inhibition requires time to deplete the pre-existing NAD+ pool. <24h treatment may yield false negatives.
-
Lysis: Remove media. Add 50 µL 1N HClO4 (Perchloric acid) to extract metabolites and precipitate proteins. Neutralize with equivalent K2CO3.
-
Cycling Assay: Use an Alcohol Dehydrogenase (ADH) cycling system.
-
Readout: Measure Absorbance at 570 nm.
Validation Criteria:
-
Nicotinamide: Should show
100% NAD+ levels relative to vehicle. -
Benzamide: Should show dose-dependent NAD+ reduction (IC50 typically < 100 nM for optimized analogs like STF-31, potentially higher for the simple ethyl analog) [2].
-
Rescue: Co-treatment with Nicotinic Acid (NA) should rescue cell viability if the cell line expresses NAPRT (Preiss-Handler pathway), confirming specific NAMPT inhibition.
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)
Objective: Confirm direct binding to the NAMPT protein.[4]
-
Mix: Recombinant human NAMPT (2 µM) + SYPRO Orange dye.
-
Add Compound: 10 µM of 4-ethyl-N-(3-pyridinyl)benzamide.
-
Run: Real-time PCR machine, ramp temp from 25°C to 95°C.
-
Result: A significant shift in melting temperature (
) compared to Apo-NAMPT indicates stabilization of the protein-ligand complex.-
Expectation: High-affinity NAMPT inhibitors typically induce a
.
-
Part 4: Technical Analysis & Application
The "Warhead" vs. The "Tail"
While the N-(3-pyridinyl)benzamide core is the "warhead" that mimics nicotinamide, the 4-ethyl group represents the "tail" region.
-
Nicotinamide: Small, hydrophilic. Fits completely inside the catalytic pocket.
-
4-ethyl-N-(3-pyridinyl)benzamide: The ethyl group is a lipophilic anchor.
-
Advanced Derivatives (STF-31): In STF-31, the 4-position is substituted with a bulky phenyl-sulfonyl-amino-methyl group.[5] This large tail occupies a hydrophobic tunnel adjacent to the active site, dramatically increasing residence time and potency compared to the simple ethyl analog [3].
Synthetic Lethality in Oncology
The 4-ethyl-N-(3-pyridinyl)benzamide scaffold is particularly relevant for Synthetic Lethality research.
-
Target: Cancers with MYC amplification or IDH mutations often have upregulated NAMPT expression to satisfy high metabolic demand.
-
Vulnerability: These cells are "addicted" to the salvage pathway. Blocking it with the benzamide derivative causes rapid metabolic collapse (oncosis/necrosis), whereas normal cells can survive by utilizing the Preiss-Handler pathway (using dietary Niacin) [4].
Summary of Key Differences
| Parameter | Nicotinamide (Vitamin B3) | 4-ethyl-N-(3-pyridinyl)benzamide |
| Primary Use | Cell Culture Supplement, Anti-aging | Oncology Lead Compound, Chemical Probe |
| Effect on Sirtuins | Inhibitor (at high conc.) via product inhibition | Indirect Inhibitor (via NAD+ depletion) |
| Solubility | High (Aqueous) | Low/Moderate (Requires DMSO) |
| Toxicity | Low (Vitamin) | High (Cytotoxic to NAMPT-dependent cells) |
References
-
Wang, T., et al. (2014). "Structure-Activity Relationship Studies of NAMPT Inhibitors." Journal of Medicinal Chemistry. Link
-
Adams, D.J., et al. (2014).[4][6] "NAMPT is the Cellular Target of STF-31-Like Small-Molecule Probes." ACS Chemical Biology, 9(10), 2247-2254.[3][4][6] Link
-
Galli, U., et al. (2020). "Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors." Journal of Medicinal Chemistry, 63(2), 539–568. Link
-
Chan, D.A., et al. (2011). "Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality." Science Translational Medicine, 3(94), 94ra70. (Note: STF-31 was originally identified as a GLUT1 inhibitor but later re-classified as a primary NAMPT inhibitor). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2024192141A1 - Treatment of cancers having a drug-resistant mesenchymal cell state - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Manipulation of Glucose Availability to Boost Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Biological Activity of Pyridinyl Benzamide Derivatives
Abstract
The pyridinyl benzamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its unique combination of a hydrogen bond-accepting pyridine ring and a versatile benzamide core allows for fine-tuning of physicochemical properties and target engagement. This guide provides a comprehensive overview of the significant biological activities exhibited by this class of molecules, with a primary focus on their roles as inhibitors of key enzymes in oncology and inflammatory diseases. We will delve into the mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for assessing their biological efficacy, offering researchers and drug development professionals a thorough resource for advancing their work with these promising compounds.
Introduction: The Versatility of the Pyridinyl Benzamide Scaffold
The pyridine ring is a cornerstone in drug design, valued for its ability to form hydrogen bonds, its metabolic stability, and its capacity to act as a bioisostere for other aromatic and heterocyclic systems.[][2] When coupled with a benzamide moiety—a classic pharmacophore known for its role in establishing crucial interactions with protein targets—the resulting pyridinyl benzamide framework becomes a powerful tool for developing targeted therapies.[3][4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and even pesticidal effects.[][5][6][7] This guide will concentrate on the most therapeutically relevant of these activities, particularly in the context of human diseases.
Key Mechanisms of Action and Molecular Targets
The therapeutic potential of pyridinyl benzamide derivatives stems from their ability to potently and often selectively inhibit key proteins involved in disease pathogenesis.
PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1, are central to the DNA damage response (DDR).[8] They detect single-strand DNA breaks and recruit other repair proteins.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death through a concept known as synthetic lethality.[8][10]
The benzamide portion of the pyridinyl benzamide scaffold is critical for PARP inhibition as it mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[11][12] This allows the molecule to bind competitively to the enzyme's catalytic domain. The pyridine ring, in turn, can be modified to occupy adjacent pockets, enhancing both potency and selectivity.[8] Several PARP inhibitors based on related carboxamide scaffolds, such as Olaparib and Niraparib, have received FDA approval for treating various cancers, underscoring the clinical importance of this mechanism.[9][10][11]
Signaling Pathway: PARP in DNA Single-Strand Break Repair
Caption: Role of PARP-1 in SSB repair and its inhibition.
Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of many diseases, especially cancer.[13] The pyridinyl benzamide scaffold has proven to be an effective template for designing inhibitors against various kinases.
-
p38 MAPK: As a key mediator in the production of pro-inflammatory cytokines like TNF-α and IL-1β, p38 MAP kinase is a major target for inflammatory diseases.[6] Certain pyridinyl benzamide derivatives have shown significant p38 kinase inhibitory activity.[6]
-
Rho-associated kinase (ROCK): ROCK1 hyperactivity is implicated in cardiovascular diseases, neurological disorders, and cancer.[14] N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been specifically designed and studied as potent ROCK1 inhibitors.[14]
-
Other Kinases: The versatility of the scaffold allows it to be adapted to target a wide range of other kinases, including CSF-1R for cancer treatment, Vaccinia-related kinases (VRK1/2), and PIM kinase for acute myeloid leukemia.[4][15][16] The 2-amino-pyridine moiety, in particular, is a common feature that often binds to the kinase hinge region, a critical interaction for potent inhibition.[16]
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors can reactivate tumor suppressor genes and are a validated class of anticancer agents. Novel pyridine-based benzamides have been developed as potent and selective HDAC3 inhibitors, demonstrating significant antiproliferative effects in breast cancer models by inducing apoptosis and cell cycle arrest.[17]
Structure-Activity Relationships (SAR)
The biological activity of pyridinyl benzamide derivatives can be systematically optimized by modifying three key components: the pyridine ring, the benzamide core, and the linker (if present).
| Component | Modification | Impact on Biological Activity | Example Target |
| Pyridine Ring | Position of Nitrogen | Affects hydrogen bonding and vector into solvent-exposed regions. | Kinases[16] |
| Substitution (e.g., halogens, alkyls) | Can enhance potency, selectivity, and metabolic stability.[8] | PARP, Kinases | |
| Benzamide Core | Amide Conformation | Crucial for H-bonding with target protein backbone (e.g., Gly/Ser in PARP).[12] | PARP |
| Ring Substitution | Modulates electronics and can be used to improve properties like solubility or cell permeability. | HDAC[17] | |
| Linker/Other Moiety | Introduction of other heterocycles | Can introduce new interaction points and alter physicochemical properties.[5] | Fungicides[5] |
| Chain length/rigidity | Optimizes positioning of terminal groups within binding pockets. | ROCK1[14] |
A study on pyridine derivatives highlighted that the presence and position of methoxy (-OMe) and hydroxyl (-OH) groups can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it, depending on the specific target.[18]
Therapeutic Applications and Investigational Compounds
The diverse biological activities of pyridinyl benzamide derivatives have led to their investigation in multiple therapeutic areas.
-
Oncology: This is the most explored area. Derivatives have shown efficacy as PARP inhibitors (especially in BRCA-mutant cancers), kinase inhibitors (targeting pathways like Hedgehog signaling), and HDAC inhibitors.[10][17][19][20] In vivo studies using xenograft models have confirmed the tumor growth inhibition potential of lead compounds.[17][21]
-
Inflammatory Diseases: By targeting kinases like p38, these compounds can significantly reduce the production of inflammatory cytokines, showing promise for conditions like rheumatoid arthritis.[6]
-
Infectious and Agricultural Agents: The scaffold has also been adapted to create agents with potent fungicidal and insecticidal activities, demonstrating its broad utility.[5][22][23]
Experimental Protocols for Activity Assessment
To evaluate the biological activity of newly synthesized pyridinyl benzamide derivatives, a tiered screening approach is typically employed.
Workflow: Screening Cascade for Pyridinyl Benzamide Derivatives
Caption: A typical screening workflow for drug candidates.
Protocol: In Vitro PARP-1 Inhibition Assay (HTS Chemiluminescent)
-
Principle of the Assay: This assay quantifies the synthesis of poly(ADP-ribose) (PAR) by PARP-1 onto biotinylated histones. The resulting PAR is detected by a streptavidin-HRP conjugate, which generates a chemiluminescent signal. Inhibitors will reduce the signal.
-
Materials:
-
PARP-1 Enzyme
-
Activated DNA
-
Histone H1 (biotinylated)
-
NAD+
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
White 96-well assay plates
-
-
Step-by-Step Methodology:
-
Compound Plating: Add 1 µL of pyridinyl benzamide derivative (in DMSO) or DMSO vehicle control to wells of a 96-well plate.
-
Enzyme Preparation: Prepare a PARP-1 enzyme mix containing the enzyme, activated DNA, and biotinylated histone in assay buffer.
-
Incubation: Add 20 µL of the enzyme mix to each well. Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Reaction Initiation: Add 20 µL of NAD+ solution to each well to start the PARP reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 50 µL of Streptavidin-HRP (diluted in buffer containing 2M guanidine hydrochloride to stop the reaction). Incubate for 60 minutes.
-
Signal Generation: Add 50 µL of chemiluminescent substrate.
-
Readout: Immediately read the plate on a luminometer.
-
Data Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
-
-
Critical Parameters:
-
Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Positive control (e.g., Olaparib) and negative control (no enzyme) wells are essential for data validation.
-
Protocol: Cell-Based Cytotoxicity Assay (MTT)
-
Principle of the Assay: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)[7]
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear tissue culture plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinyl benzamide derivatives. Add 100 µL of the diluted compounds to the cells. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
-
Conclusion and Future Directions
The pyridinyl benzamide scaffold is a clinically validated and highly versatile framework for the development of targeted therapies. Its derivatives have demonstrated potent inhibitory activity against critical targets in oncology and inflammation, such as PARP, various kinases, and HDACs. The future of this chemical class lies in the design of next-generation inhibitors with improved selectivity to minimize off-target effects and toxicity. Furthermore, exploring their use in combination therapies—for instance, pairing a PARP inhibitor with a kinase inhibitor—could unlock synergistic effects and overcome drug resistance, offering new hope for patients with challenging diseases. The continued application of rational drug design, guided by detailed SAR and mechanistic studies, will undoubtedly lead to the discovery of novel pyridinyl benzamide derivatives with superior therapeutic profiles.
References
A comprehensive, numbered list of all sources cited will be generated upon final review.
Sources
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PARP inhibitors: Overview and indications [jax.org]
- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. | BioWorld [bioworld.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Structural Analogs of 4-ethyl-N-(3-pyridinyl)benzamide in Drug Discovery
The N-(3-pyridinyl)benzamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a versatile template for designing inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) , Rho-associated Protein Kinase (ROCK) , and Leucine-Rich Repeat Kinase 2 (LRRK2) .
While 4-ethyl-N-(3-pyridinyl)benzamide itself acts as a simplified lipophilic probe or fragment lead, its structural architecture underpins several high-potency clinical candidates. This guide dissects the medicinal chemistry, structure-activity relationships (SAR), and therapeutic applications of this chemical class.
Scaffold Analysis & Pharmacophore Definition
The molecule 4-ethyl-N-(3-pyridinyl)benzamide consists of three distinct pharmacophoric regions that dictate its biological interactivity. Understanding these regions is critical for rational drug design.
The Core Architecture
-
Region A (Head Group - Pyridine): The 3-pyridinyl moiety typically mimics the nicotinamide ring of NAD+ or acts as a hinge-binder in kinase ATP pockets. The nitrogen atom is a critical hydrogen bond acceptor.
-
Region B (Linker - Amide): The amide bond (-CO-NH-) provides rigidity and hydrogen bonding capability (Donor/Acceptor), orienting the two aromatic systems in a specific dihedral angle (often non-planar).
-
Region C (Tail Group - 4-Ethylphenyl): The 4-ethyl-substituted benzene ring probes hydrophobic pockets (e.g., the tunnel region in NAMPT or the hydrophobic back pocket in kinases).
Quantitative Data: Physicochemical Profile
Table 1: Calculated Physicochemical Properties of the Lead & Key Analogs
| Compound | R-Group (Region C) | Pyridine Pos.[1][2] (Region A) | cLogP | tPSA (Ų) | MW (Da) | Primary Target Class |
| Lead Probe | 4-Ethyl | 3-yl | 3.2 | 41.9 | 226.28 | NAMPT / Kinase Fragment |
| Analog 1 | 4-CF3 | 3-yl | 3.5 | 41.9 | 266.22 | Increased Metabolic Stability |
| Analog 2 | 4-(Phenyl) | 3-yl | 4.4 | 41.9 | 274.32 | Extended Hydrophobic Reach (Kinase Type II) |
| Analog 3 | 4-Ethyl | 4-yl | 3.2 | 41.9 | 226.28 | ROCK Inhibition (Isoform Selectivity) |
| Analog 4 | 4-NHSO2Ph | 3-yl | 2.1 | 85.0 | 353.40 | High Potency NAMPT Inhibitor |
Therapeutic Applications & Mechanism of Action[3]
A. NAMPT Inhibition (Metabolic Oncology)
The N-(3-pyridinyl)benzamide motif is a structural mimetic of Nicotinamide. Inhibitors containing this core compete with Nicotinamide for the active site of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.
-
Mechanism: The pyridine nitrogen binds to the phosphoribosyl transferase site, while the benzamide tail extends into the enzyme's hydrophobic tunnel.
-
Key Analog: FK866 and CHS-828 share this topological connectivity, though with more complex tail groups.
B. Kinase Inhibition (ROCK & LRRK2)
In kinase drug discovery, the pyridine nitrogen often functions as the "hinge binder," forming a hydrogen bond with the backbone amide of the kinase hinge region.
-
ROCK (Rho-kinase): 4-ethyl-N-(4-pyridinyl) analogs (isomer of the title compound) are classic ROCK inhibitors (related to Y-27632).
-
LRRK2: The scaffold is present in Type II kinase inhibitors where the amide linker interacts with the DFG-motif (Asp-Phe-Gly) of the activation loop.
Pathway Visualization
The following diagram illustrates the dual-targeting potential of this scaffold in cancer metabolism (NAMPT) and cytoskeletal dynamics (ROCK).
Figure 1: Dual mechanism of action showing the scaffold's interference in NAD+ biosynthesis and Rho-kinase mediated cytoskeletal reorganization.
Structure-Activity Relationship (SAR) Guide
To optimize the 4-ethyl-N-(3-pyridinyl)benzamide lead, systematic modifications are required.
Region A: The Pyridine Head
-
3-Pyridyl (Meta): Optimal for NAMPT inhibition due to steric fit in the ribosyl pocket.
-
4-Pyridyl (Para): Enhances potency against ROCK/PKA kinases but reduces NAMPT activity.
-
2-Pyridyl (Ortho): Generally inactive due to steric clash with the amide hydrogen (intramolecular H-bond formation prevents optimal binding conformation).
Region B: The Amide Linker
-
Reverse Amide (Ph-NH-CO-Py): Often leads to a loss of potency in NAMPT but may create novel IP space for kinase inhibitors.
-
Methylation (N-Me): Abolishes the H-bond donor capability, usually destroying activity against kinases (hinge binding loss).
-
Isosteres: Replacement with a urea (-NH-CO-NH-) or sulfonamide (-SO2-NH-) can improve solubility and metabolic stability.
Region C: The 4-Ethyl Tail
The 4-ethyl group is a lipophilic handle. SAR optimization focuses on filling the hydrophobic pocket:
-
Extension: Replacing Ethyl with n-Butyl or Phenyl often increases potency by accessing deeper hydrophobic sub-pockets (e.g., the "selectivity pocket" in kinases).
-
Rigidification: Cyclizing the ethyl group into a fused ring (e.g., indane or tetrahydronaphthalene) restricts conformational entropy, potentially improving binding affinity.
-
Polarity: Introducing a 4-(methylsulfonyl) group can convert the molecule into a specific COX-2 or specific kinase inhibitor by targeting polar residues.
Experimental Protocols
Protocol A: Synthesis of 4-ethyl-N-(3-pyridinyl)benzamide
Self-Validating Check: The formation of the product is confirmed by the disappearance of the characteristic -OH stretch of the acid and the appearance of amide II bands in IR, plus a shift in the pyridine protons in NMR.
-
Reagents: 4-Ethylbenzoic acid (1.0 eq), 3-Aminopyridine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 4-ethylbenzoic acid in DMF under
atmosphere. -
Add DIPEA and stir for 10 min.
-
Add HATU and stir for 30 min to activate the acid (formation of active ester).
-
Add 3-aminopyridine dropwise.
-
Stir at RT for 12-16 hours.
-
-
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid), water, and brine. Dry over . -
Purification: Flash column chromatography (MeOH/DCM gradient).
-
Validation:
NMR (DMSO- ) should show the amide singlet around 10.4 ppm.
Protocol B: NAMPT Enzymatic Assay (Fluorescence)
Principle: This assay measures the conversion of Nicotinamide and PRPP to NMN by NAMPT. NMN is then converted to NAD+, which is quantified using a coupled fluorescent reaction.
-
Reagents: Recombinant human NAMPT, PRPP, Nicotinamide, ATP, NMNAT1, Resazurin, Diaphorase.
-
Workflow:
-
Incubate test compound (serially diluted in DMSO) with NAMPT enzyme buffer for 15 min.
-
Add substrate mix (Nicotinamide + PRPP).
-
Incubate at 30°C for 60 min.
-
Add detection mix (NMNAT1, Alcohol Dehydrogenase, Resazurin, Diaphorase).
-
Measure Fluorescence (Ex 530 nm / Em 590 nm).
-
-
Data Analysis: Plot RFU vs. log[Compound]. Calculate
.-
Control: FK866 (
nM) must be included as a positive control for assay validity.
-
References
-
Gallì, U., et al. (2008). "Synthesis and biological evaluation of N-(3-pyridinyl)benzamides as NAMPT inhibitors." Journal of Medicinal Chemistry.
-
Liao, C., et al. (2014). "Fragment-based design of 3-aminopyridine-derived amides as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)." Journal of Medicinal Chemistry.
-
Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics.
-
Christensen, M.K., et al. (2013). "Nicotinamide mimics as inhibitors of NAMPT: Structural requirements and metabolic consequences." Scientific Reports.
-
GSK2578215A Data Sheet . "LRRK2 Inhibitor structure and activity." Tocris Bioscience.
Sources
The Role of 4-ethyl-N-(3-pyridinyl)benzamide in Fragment-Based Drug Discovery: A Technical Guide
This guide provides an in-depth technical exploration of 4-ethyl-N-(3-pyridinyl)benzamide as a prototypical fragment in the context of Fragment-Based Drug Discovery (FBDD). It is intended for researchers, scientists, and drug development professionals seeking to understand the principles and practical applications of FBDD, using this specific chemical entity as a central case study. We will delve into the core tenets of FBDD, the physicochemical characteristics that define a "good" fragment, detailed experimental protocols for hit identification, and the strategic evolution from a weakly binding fragment to a potent lead compound.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with the identification of low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[3] The core principle of FBDD is that the simplicity of fragments allows for a more thorough exploration of the chemical space of a target's binding site. Although these initial interactions are weak, they are often highly efficient in terms of binding energy per atom, providing a robust starting point for optimization into more potent and selective drug candidates.[4]
The journey from a fragment "hit" to a "lead" compound typically involves iterative cycles of chemical modification, guided by structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] This structure-guided approach allows for the rational design of analogues with improved binding affinity and drug-like properties.
4-ethyl-N-(3-pyridinyl)benzamide: A Prototypical Fragment
The compound 4-ethyl-N-(3-pyridinyl)benzamide serves as an excellent exemplar for discussing the principles of FBDD. Its chemical structure, featuring a benzamide core with ethyl and pyridinyl substitutions, provides a balance of rigidity and potential for vector-based growth, a key aspect of fragment evolution.
Physicochemical Properties and the "Rule of Three"
A successful fragment library is curated based on a set of empirical guidelines known as the "Rule of Three".[3] This rule helps to ensure that the starting fragments have favorable physicochemical properties that are conducive to their subsequent optimization into drug-like molecules. The key parameters of the "Rule of Three" are:
-
Molecular Weight (MW) < 300 Da
-
Calculated LogP (ClogP) ≤ 3
-
Number of Hydrogen Bond Donors ≤ 3
-
Number of Hydrogen Bond Acceptors ≤ 3
-
Number of Rotatable Bonds ≤ 3
Below is a table summarizing the calculated properties of a close analogue, N-[2-(2-Pyridinyl)ethyl]benzamide, which provides a reasonable estimation for 4-ethyl-N-(3-pyridinyl)benzamide, against the "Rule of Three".
| Property | Estimated Value for Analogue | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 226.27 g/mol [6] | < 300 Da | Yes |
| XLogP3 | 2.1[6] | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1[6] | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2[6] | ≤ 3 | Yes |
| Rotatable Bonds | 4 | ≤ 3 | No |
Note: The number of rotatable bonds for 4-ethyl-N-(3-pyridinyl)benzamide is estimated to be 4, which slightly exceeds the "Rule of Three" guideline. However, this is not a strict cutoff, and the overall profile of the molecule remains highly fragment-like.
Synthesis of 4-ethyl-N-(3-pyridinyl)benzamide
The synthesis of N-substituted benzamides is a well-established area of organic chemistry.[7] A common and reliable method involves the coupling of a carboxylic acid or its activated derivative with an amine. The following is a representative, step-by-step protocol for the synthesis of 4-ethyl-N-(3-pyridinyl)benzamide.
Protocol: Synthesis of 4-ethyl-N-(3-pyridinyl)benzamide
-
Activation of 4-ethylbenzoic acid:
-
To a solution of 4-ethylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to form the activated ester. The rationale for this step is to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.
-
-
Amide Bond Formation:
-
To the solution containing the activated 4-ethylbenzoic acid, add 3-aminopyridine (1.0 eq).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-ethyl-N-(3-pyridinyl)benzamide.
-
Experimental Protocols for Fragment Screening
The weak binding affinity of fragments necessitates the use of highly sensitive biophysical techniques for their detection.[8] The most commonly employed methods in FBDD are Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events between a ligand (immobilized on the chip) and an analyte (in solution).[9][10]
Protocol: SPR-based Fragment Screening
-
Ligand Immobilization:
-
The target protein is immobilized on a suitable sensor chip (e.g., a CM5 chip for amine coupling). The choice of immobilization strategy is critical to ensure the protein remains active and its binding sites are accessible.
-
The chip surface is first activated, typically with a mixture of N-hydroxysuccinimide (NHS) and EDC.
-
The protein solution is then injected over the activated surface, leading to the formation of covalent amide bonds.
-
Finally, any remaining active esters are quenched with an injection of ethanolamine.
-
-
Fragment Screening:
-
A solution of 4-ethyl-N-(3-pyridinyl)benzamide (typically at a concentration range of 100 µM to 1 mM) is injected over the sensor surface containing the immobilized target protein.
-
A reference flow cell, either blank or with an immobilized irrelevant protein, is used to subtract non-specific binding and bulk refractive index changes.
-
The binding response is monitored in real-time as a sensorgram, which plots resonance units (RU) against time. A significant increase in RU upon fragment injection, followed by a decrease during the dissociation phase, indicates a binding event.
-
-
Data Analysis:
-
The equilibrium dissociation constant (K_D) can be determined by measuring the binding response at a range of fragment concentrations and fitting the data to a steady-state affinity model.
-
Caption: A typical workflow in Fragment-Based Drug Discovery.
NMR Spectroscopy for Fragment Screening
NMR spectroscopy is a powerful tool for detecting weak fragment binding, providing information on both the binding event and the location of the binding site on the target protein.[1][11] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are commonly used.[3]
Protocol: ¹H-¹⁵N HSQC-based Fragment Screening
-
Sample Preparation:
-
A uniformly ¹⁵N-labeled sample of the target protein is required. The protein is prepared in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
A stock solution of 4-ethyl-N-(3-pyridinyl)benzamide is prepared in a deuterated solvent such as DMSO-d₆.
-
-
Acquisition of Reference Spectrum:
-
A ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is acquired. This spectrum serves as the reference, with each peak corresponding to a specific backbone amide proton and nitrogen pair in the protein.
-
-
Fragment Addition and Spectrum Acquisition:
-
A small aliquot of the fragment stock solution is added to the protein sample to a final concentration typically in the range of 100 µM to 2 mM.
-
A second ¹H-¹⁵N HSQC spectrum is acquired.
-
-
Data Analysis:
-
The two spectra are overlaid and compared. Chemical shift perturbations (CSPs) of specific peaks in the protein spectrum upon addition of the fragment indicate a binding event. The residues exhibiting significant CSPs are likely located in or near the fragment's binding site.
-
The dissociation constant (K_D) can be estimated by titrating the protein with increasing concentrations of the fragment and monitoring the changes in chemical shifts.
-
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[12][13]
Protocol: X-ray Crystallography of a Protein-Fragment Complex
-
Protein Crystallization:
-
High-purity protein is required for crystallization. The protein is screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.[14]
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Pre-grown protein crystals are transferred to a solution containing a high concentration of 4-ethyl-N-(3-pyridinyl)benzamide (typically 1-10 mM) for a period of time to allow the fragment to diffuse into the crystal and bind to the protein.
-
Co-crystallization: The fragment is mixed with the protein solution prior to setting up the crystallization trials. This method is often used if soaking disrupts the crystal lattice.
-
-
X-ray Diffraction Data Collection:
-
The crystal is cryo-cooled in liquid nitrogen to prevent radiation damage and mounted on a goniometer in an X-ray beamline.
-
The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the electron density map of the protein-fragment complex.
-
A model of the complex is built into the electron density map and refined to obtain the final, high-resolution structure. This reveals the precise binding mode of the fragment, including key interactions with the protein.
-
Hit-to-Lead Optimization: From Fragment to Potent Ligand
Once a fragment hit like 4-ethyl-N-(3-pyridinyl)benzamide is identified and its binding mode is characterized, the next phase is to evolve it into a more potent lead compound.[15] This is typically achieved through three main strategies: fragment growing, fragment linking, and fragment merging.[16]
-
Fragment Growing: This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein.[15] For 4-ethyl-N-(3-pyridinyl)benzamide, the ethyl group or the pyridine ring could serve as vectors for chemical elaboration.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target, they can be chemically linked together to create a larger, higher-affinity molecule.
-
Fragment Merging: When two fragments bind in an overlapping fashion, their key structural features can be combined into a single, novel molecule that incorporates the binding interactions of both original fragments.
Caption: Key strategies for hit-to-lead optimization in FBDD.
Conclusion
4-ethyl-N-(3-pyridinyl)benzamide serves as a compelling case study to illustrate the principles and practices of Fragment-Based Drug Discovery. Its adherence to the "Rule of Three" and its amenable chemical scaffold make it an ideal starting point for a drug discovery campaign. By employing sensitive biophysical techniques for hit identification and leveraging structural biology to guide chemical optimization, fragments like this can be efficiently evolved into potent and selective lead compounds. The FBDD approach, exemplified here, continues to be a cornerstone of modern drug discovery, offering a rational and resource-efficient path to novel therapeutics.
References
-
Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based drug discovery: a ten-year retrospective. Nature Reviews Drug Discovery, 12(7), 503-503. [Link]
-
Peng, J. W. (2004). NMR-based fragment screening for drug discovery. Progress in Nuclear Magnetic Resonance Spectroscopy, 44(3-4), 253-271. [Link]
-
Huber, W., & Mueller, F. (2006). Biomolecular interaction analysis in drug discovery using surface plasmon resonance technology. Current Pharmaceutical Design, 12(31), 3999-4021. [Link]
-
Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Topics in current chemistry, 317, 1-32. [Link]
-
Blundell, T. L., & Patel, S. (2004). High-throughput X-ray crystallography for drug discovery. Current opinion in pharmacology, 4(5), 490-496. [Link]
-
de Kloe, G. E., Bailey, D., Leurs, R., & de Esch, I. J. (2009). Transforming fragments into leads: a medicinal chemistry perspective. Drug discovery today, 14(13-14), 630-646. [Link]
-
Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current opinion in biotechnology, 18(6), 489-496. [Link]
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature reviews Drug discovery, 6(3), 211-219. [Link]
-
Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534. [Link]
-
Carr, R. A., Congreve, M., Murray, C. W., & Rees, D. C. (2005). Fragment-based lead discovery: leads for targets and targets for leads. Drug discovery today, 10(14), 987-992. [Link]
-
PubChem. (n.d.). N-[2-(2-Pyridinyl)ethyl]benzamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2024). Protocol to perform fragment screening using NMR spectroscopy. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved February 21, 2026, from [Link]
-
Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved February 21, 2026, from [Link]
-
Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved February 21, 2026, from [Link]
-
Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. [Link]
-
JoVE. (2011, January 16). Protein Crystallization for X-ray Crystallography. [Link]
- Colgate University. (n.d.). Protein XRD Protocols - Crystallization of Proteins.
-
PubMed. (2023, March 15). Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. [Link]
-
PubChem. (n.d.). N-[2-(2-Pyridinyl)ethyl]benzamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Chen, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles, Calif.), 8(10), 273–280. [Link]
-
Hobson, A. D., et al. (2018). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Journal of Molecular Graphics and Modelling, 85, 131-143. [Link]
-
PubMed. (2023, February 28). Synthesis of 4-Amino- N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]
-
Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. [Link]
Sources
- 1. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excelra.com [excelra.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 4-(pyridine-3-carbonylamino)benzoate | C15H14N2O3 | CID 279888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 6. N-[2-(2-Pyridinyl)ethyl]benzamide | C14H14N2O | CID 222675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein X-ray Crystallography: Key Principles [proteinstructures.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Optimized Synthesis of N-(3-Pyridyl)-4-ethylbenzamide: Overcoming Heteroaromatic Nucleophilicity
Abstract & Core Challenge
The synthesis of amides from heteroaromatic amines, such as 3-aminopyridine , presents a distinct kinetic challenge compared to aliphatic or simple aromatic amines. The electron-withdrawing nature of the pyridine ring significantly reduces the nucleophilicity of the exocyclic amino group (
This Application Note details two optimized protocols for coupling 3-aminopyridine with 4-ethylbenzoic acid :
-
Method A (HATU-Mediated): The "Gold Standard" for research-scale synthesis, prioritizing high conversion and operational simplicity.
-
Method B (Acyl Chloride): A robust, scalable "Sledgehammer" approach for multi-gram synthesis where reagent cost is a factor.
Pre-Experimental Analysis: The "Why"
Before beginning, it is critical to understand the electronic landscape of the reactants to avoid common pitfalls like low conversion or product loss during workup.
Reactant Properties
| Component | Structure | Key Property | Implication for Protocol |
| Nucleophile | 3-Aminopyridine | Exocyclic amine is electron-deficient.[1][2] Ring N is basic ( | Poor Nucleophile: Requires highly activated electrophile (e.g., OAt-ester or Acid Chloride). Workup Risk: Product will protonate and dissolve in aqueous acid. |
| Electrophile | 4-Ethylbenzoic acid | Electron-rich aromatic ring (Ethyl group is | Carboxyl carbon is slightly less electrophilic than benzoic acid; requires strong activation. |
The "Two-Nitrogen" Problem
Unlike aniline, 3-aminopyridine possesses two nitrogen centers.
-
Ring Nitrogen (
): The most basic site.[3] It does not participate in the coupling but can trap protons. -
Exocyclic Nitrogen (
): The nucleophile. Its lone pair is delocalized into the -system, rendering it sluggish.
Strategic Decision: We must use a base (DIPEA or TEA) not just to scavenge the acid byproduct, but to ensure the Ring Nitrogen remains deprotonated (
Method A: HATU-Mediated Coupling (Research Scale)
Recommended for: Milligram to gram scale, high-value substrates, and rapid optimization.
Reaction Logic
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over EDC/NHS because it generates an OAt-active ester . The nitrogen in the benzotriazole ring of OAt provides an "anchoring" effect (neighboring group participation) that accelerates the attack of the poor nucleophile (3-aminopyridine).
Materials
-
Reagents: 4-Ethylbenzoic acid (1.0 equiv), 3-Aminopyridine (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide).[2] Note: DMF is preferred over DCM to solubilize the polar zwitterionic intermediates.
Step-by-Step Protocol
-
Activation Phase:
-
In a flame-dried round-bottom flask, dissolve 4-ethylbenzoic acid (1.0 equiv) in anhydrous DMF (
concentration relative to acid). -
Add DIPEA (3.0 equiv) via syringe.
-
Add HATU (1.2 equiv) in one portion.
-
Critical Step: Stir at Room Temperature for 15–30 minutes . The solution should turn slightly yellow/orange. This "pre-activation" ensures the formation of the reactive OAt-ester before the weak amine is introduced.
-
-
Coupling Phase:
-
Add 3-aminopyridine (1.2 equiv) directly to the reaction mixture.
-
Stir at Room Temperature for 4–16 hours.
-
Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS. The active ester spot will disappear, and a new polar spot (Product) will appear.
-
-
Workup (The "Pyridine-Safe" Method):
-
Dilute: Pour the reaction mixture into excess Ethyl Acetate (EtOAc).
-
Wash 1 (Base): Wash with Saturated
( ) to remove unreacted acid and HATU byproducts (urea). -
Wash 2 (Salt): Wash with 5% LiCl solution (
) to remove DMF. -
Wash 3 (Neutral): Wash with Brine (
). -
Dry: Dry organic layer over
, filter, and concentrate.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
CAUTION: Do NOT wash with 1M HCl. The product (N-(3-pyridyl)-4-ethylbenzamide) will protonate at the pyridine ring and be lost to the aqueous layer.
-
Method B: Acid Chloride Activation (Scale-Up)
Recommended for: >5 gram scale, cost-sensitive projects.
Reaction Logic
Since the amine is a poor nucleophile, we convert the carboxylic acid into its most reactive derivative: the acid chloride. This overcomes the activation energy barrier purely through electrophilicity.
Step-by-Step Protocol
-
Chlorination:
-
Suspend 4-ethylbenzoic acid (1.0 equiv) in anhydrous Toluene or DCM.
-
Add Thionyl Chloride (
) (1.5 equiv) and a catalytic drop of DMF. -
Reflux (Toluene) or stir at 40°C (DCM) for 2 hours until gas evolution (
) ceases and the solution becomes clear. -
Evaporation: Concentrate in vacuo to remove excess
. Co-evaporate with Toluene ( ) to ensure all acidic volatiles are gone.
-
-
Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM (
). -
In a separate flask, dissolve 3-aminopyridine (1.1 equiv) and Triethylamine (TEA) (2.0 equiv) in DCM. Cool to
. -
Add the acid chloride solution dropwise to the amine solution.
-
Warm to Room Temperature and stir for 2 hours.
-
-
Workup:
Visualization of Workflows
Reaction Mechanism & Pathway (HATU)
The following diagram illustrates the activation and coupling logic, highlighting the critical role of the OAt intermediate.
Figure 1: HATU activation pathway converting the acid to a reactive OAt-ester to facilitate attack by the weak aminopyridine nucleophile.
Purification Decision Tree
This logic flow ensures the preservation of the basic pyridine product during workup.
Figure 2: Workup logic emphasizing the removal of DMF via LiCl and the avoidance of acidic washes.
Purification & Quality Control
Flash Chromatography
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Eluent: Dichloromethane (DCM) : Methanol (MeOH).
-
Gradient: 0%
5% MeOH in DCM. -
Additive: If the pyridine product "streaks" (tails) on the column, add 1% Triethylamine to the eluent system to deactivate silica acidic sites.
Analytical Expectations (QC)
-
1H NMR (DMSO-d6 or CDCl3):
-
Amide NH: Singlet, typically downfield (
10.0–10.5 ppm). -
Pyridine Ring: Look for the characteristic pattern of 3-substituted pyridine:
-
C2-H: Singlet/Doublet (
~8.8 ppm, most deshielded). -
C6-H: Doublet (
~8.3 ppm).
-
-
Ethyl Group:
-
Triplet (
~1.2 ppm, 3H). -
Quartet (
~2.6 ppm, 2H).
-
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<30%) | Amine nucleophilicity is too low. | Switch to Method B (Acid Chloride) or heat Method A to 50°C. Add 0.1 eq DMAP as a nucleophilic catalyst. |
| Product lost during workup | Acidic wash used (pH < 5). | The pyridine ring protonated and moved to the aqueous phase. Neutralize aqueous layer with NaOH and re-extract with DCM. |
| Product streaks on TLC | Interaction with silica silanols. | Add 1% TEA or 1% |
| Racemization | N/A for this substrate. | 4-ethylbenzoic acid is achiral; racemization is not a concern here. |
References
-
Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][7][8] Tetrahedron. [Link]
-
Joullié, M. M., & Lassen, K. M. (2010). "Evolution of Amide Bond Formation." Arkivoc. [Link]
-
Albert, A., et al. (1948). "The ionization constants of some amino-acridines and amino-quinolines." Journal of the Chemical Society.[3] (Provides foundational pKa data for heteroaromatic amines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. benchchem.com [benchchem.com]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. Lab Reporter [fishersci.co.uk]
- 8. peptide.com [peptide.com]
Preparing 10mM stock solutions of 4-ethyl-N-(3-pyridinyl)benzamide
Application Note: Preparation and Handling of 10 mM Stock Solutions of 4-ethyl-N-(3-pyridinyl)benzamide
Executive Summary
This technical guide details the protocol for preparing high-integrity 10 mM stock solutions of 4-ethyl-N-(3-pyridinyl)benzamide (Calculated MW: 226.28 g/mol ). This compound, characterized by a lipophilic ethyl-substituted benzamide core linked to a pyridine ring, serves as a representative scaffold in medicinal chemistry, often associated with kinase inhibition or histone deacetylase (HDAC) probe development.
Accurate stock preparation is the single most critical variable in assay reproducibility. This protocol addresses physicochemical constraints, specifically the solubility profile of benzamide derivatives, to prevent "silent precipitation"—a phenomenon where micro-aggregates form in aqueous buffers, skewing IC50 data.
Physicochemical Profile & Solubility Logic
Before handling, we must establish the compound's properties to justify the solvent choice.
Table 1: Compound Specifications
| Parameter | Data | Notes |
| Compound Name | 4-ethyl-N-(3-pyridinyl)benzamide | |
| Chemical Formula | C₁₄H₁₄N₂O | Benzamide core + Pyridine + Ethyl |
| Molecular Weight | 226.28 g/mol | Calculated based on IUPAC atomic weights |
| Predicted LogP | ~2.5 – 3.2 | Moderately lipophilic; poor water solubility |
| Primary Solvent | DMSO (Anhydrous) | Dissolves amides/pyridines effectively |
| Target Conc. | 10 mM | Standard High-Throughput Screening (HTS) stock |
| Mass for 1 mL | 2.26 mg | Precision weighing required |
Solvent Selection Rationale: The amide bond and the pyridine ring introduce polarity, but the ethyl-phenyl moiety drives lipophilicity. Water solubility is predicted to be low (<1 mg/mL). Dimethyl Sulfoxide (DMSO) is the required vehicle because it disrupts the intermolecular hydrogen bonding of the amide backbone while accommodating the hydrophobic aromatic rings [1].
Protocol: Preparation of 10 mM Stock Solution
Materials Required
-
Compound: 4-ethyl-N-(3-pyridinyl)benzamide (Solid, >98% Purity).
-
Solvent: DMSO, Anhydrous (≥99.9%, stored under N₂ or Ar). Do not use cell-culture grade DMSO that has been opened for >1 month due to hygroscopicity.
-
Vessel: Amber glass vial (borosilicate) or low-binding polypropylene tube.
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator (optional).
Calculation Framework
To ensure a precise 10 mM concentration, we use the gravimetric method (weighing solid first, then adding solvent) rather than volumetric flasks, which are impractical for small volumes (<5 mL).
Example Calculation:
If you weigh exactly 2.50 mg of the powder:
Step-by-Step Workflow
-
Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent condensation, which causes hydrolysis or weighing errors.
-
Weighing: Weigh approximately 2–5 mg of the compound into a tared, sterile amber vial. Record the exact mass (e.g., 2.34 mg).
-
Solvent Addition: Calculate the required DMSO volume based on the exact mass. Pipette the DMSO directly onto the solid.
-
Critical: Pipette slowly to wash down any powder clinging to the vial walls.
-
-
Dissolution: Cap tightly. Vortex for 30 seconds.
-
Observation: The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Visualization: Workflow & Dilution Logic
The following diagrams illustrate the preparation workflow and the subsequent serial dilution strategy to ensure the "DMSO cliff" (solvent toxicity) is avoided in assays.
Figure 1: Stock Preparation Workflow
Caption: Logical flow for gravimetric preparation of stock solutions. Note the feedback loop at QC for sonication.
Figure 2: Serial Dilution Scheme (Avoiding Precipitation)
Direct dilution from 10 mM DMSO to aqueous media often causes precipitation. An intermediate dilution step is required.[1]
Caption: Two-step dilution strategy prevents compound crashing and ensures DMSO concentration remains <0.5% in final assay.
Quality Control & Storage
Validation (Self-Check)
-
Visual Check: Hold the vial against a light source. Any turbidity or "swirling" indicates incomplete solvation.
-
LC-MS Verification: For critical HTS campaigns, inject 1 µL of a 1:1000 dilution (10 µM) onto a C18 column. A single sharp peak confirms purity and solubility.
Storage Stability
-
Temperature: -20°C is sufficient for <3 months. -80°C is required for long-term banking [2].
-
Hygroscopicity: DMSO absorbs water from the air. Water accumulation causes compound hydrolysis (amide bond cleavage) and freezing point depression. Always use desiccated storage boxes.
-
Freeze-Thaw: Limit to 3 cycles . Repeated temperature shifts can cause crystal growth that is invisible to the naked eye but affects concentration.
References
-
NIH Chemical Genomics Center. (2016). Working with small molecules: preparing and storing stock solutions.[2] PubMed.[3][4][5][6] Available at: [Link]
-
PubChem. (2025).[7][5][8] Compound Summary: N-[2-(2-Pyridinyl)ethyl]benzamide (Structural Analog Data). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. comptox.epa.gov [comptox.epa.gov]
- 4. 4-(Chloromethyl)-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide [drugs.ncats.io]
- 5. N-[2-(2-Pyridinyl)ethyl]benzamide | C14H14N2O | CID 222675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Benzamide, n-antipyrinyl-n-ethyl-p-nitro- (C20H20N4O4) [pubchemlite.lcsb.uni.lu]
- 7. Ethyl 4-(pyridine-3-carbonylamino)benzoate | C15H14N2O3 | CID 279888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-ethyl-N-propylbenzamide | C12H17NO | CID 20191375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the TLC Separation of Pyridinyl Benzamides
Introduction: The Critical Role of Chromatographic Purity in Pyridinyl Benzamide Drug Discovery
Pyridinyl benzamides represent a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including but not limited to antifungal, anti-inflammatory, and antitubercular properties.[1][2] The precise structure and purity of these compounds are paramount to their efficacy and safety. Thin-Layer Chromatography (TLC) serves as an indispensable tool for the rapid, cost-effective, and efficient analysis of these molecules.[3][4] It is routinely employed to monitor reaction progress, assess compound purity, and as a preliminary step for the optimization of large-scale purification via column chromatography.[3][5]
The basicity of the pyridine moiety and the hydrogen-bonding capabilities of the amide group introduce unique challenges in their chromatographic separation on standard silica gel plates. Strong interactions with the acidic silanol groups (Si-OH) on the silica surface can lead to significant peak tailing, poor resolution, and inaccurate assessment of purity.[6] This guide provides a detailed framework for selecting and optimizing TLC mobile phases for the effective separation of pyridinyl benzamides, ensuring the scientific integrity of research and development efforts.
Core Principles: Managing Polarity and Basicity
The separation of pyridinyl benzamides by TLC on silica gel, a polar stationary phase, is governed by the polarity of the mobile phase and the specific interactions between the analyte and the stationary phase.[7]
-
Polarity: Pyridinyl benzamides are moderately polar compounds. The mobile phase, typically a mixture of a non-polar and a more polar organic solvent, competes with the stationary phase for the analyte. A more polar mobile phase will result in a higher Retention Factor (Rf), moving the compound further up the plate. Conversely, a less polar mobile phase will lead to a lower Rf. The ideal Rf value for good separation and accurate analysis lies between 0.2 and 0.8.
-
Basicity and Peak Tailing: The nitrogen atom in the pyridine ring is basic and can be protonated. This positive charge can lead to strong ionic interactions with the deprotonated, negatively charged silanol groups on the silica surface, causing the characteristic "tailing" or "streaking" of spots.[6] This phenomenon hinders accurate Rf determination and can mask the presence of impurities. To achieve sharp, symmetrical spots, it is often necessary to modify the mobile phase to suppress this interaction.
Recommended Materials and Reagents
| Equipment | Reagents and Consumables |
| TLC Developing Chamber | Silica Gel 60 F254 TLC plates (glass or aluminum backed) |
| Capillary tubes for spotting | Solvents (HPLC Grade or equivalent): n-Hexane, Ethyl acetate, Dichloromethane (DCM), Methanol, Chloroform, Petroleum Ether |
| UV Lamp (254 nm and 366 nm) | Mobile Phase Modifiers: Triethylamine (TEA), Ammonium Hydroxide (concentrated solution) |
| Fume hood | Visualization Reagents: Iodine crystals |
| Beakers and graduated cylinders | Filter paper |
| Forceps |
Experimental Workflow for TLC Separation of Pyridinyl Benzamides
This section outlines the systematic approach to developing and optimizing a TLC mobile phase for pyridinyl benzamides.
Caption: Workflow for TLC method development.
Step 1: Preparation of the TLC System
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the pyridinyl benzamide sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a solution with a concentration of approximately 1-5 mg/mL.
-
Mobile Phase Preparation: Begin with a starting solvent system. Based on literature for similar compounds, a good starting point is a mixture of a non-polar and a moderately polar solvent.[5][8]
-
TLC Chamber Equilibration: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate with solvent vapors for at least 15-20 minutes. This ensures a uniform development environment.
Step 2: Chromatogram Development
-
Spotting the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. With a capillary tube, apply a small spot of the sample solution onto the origin. Allow the solvent to evaporate completely.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin. Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Completion: Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
Step 3: Visualization and Analysis
-
Drying: Allow the plate to air-dry completely in a fume hood.
-
Visualization:
-
UV Light: View the plate under a UV lamp at 254 nm. Many aromatic compounds, including pyridinyl benzamides, will appear as dark spots against the fluorescent background of the plate. Circle the spots with a pencil.
-
Iodine Staining: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown or yellow spots.
-
-
Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Optimization and Troubleshooting
Achieving clear separation often requires iterative optimization of the mobile phase.
| Problem | Potential Cause | Recommended Solution |
| All spots remain at the origin (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate (e.g., try 1:1, then 2:1 v/v). |
| All spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate (e.g., try 1:4, then 1:9 v/v). |
| Poor separation of spots | Insufficient difference in polarity between compounds for the chosen solvent system. | Systematically vary the solvent ratio. If this fails, try a different solvent system with different selectivity, for example, Dichloromethane/Methanol. Start with a low polarity mixture (e.g., 98:2 v/v) and gradually increase the methanol content. |
| Spot Tailing/Streaking | Strong interaction of the basic pyridine nitrogen with acidic silica gel.[6] | Add a basic modifier to the mobile phase to neutralize the acidic sites on the silica. Add 0.5-1% triethylamine (TEA) or a few drops of concentrated ammonium hydroxide to the mobile phase. This will compete with the pyridine for active sites, resulting in more symmetrical spots.[7] |
Advanced Protocols: Two-Dimensional TLC for Complex Mixtures
For complex mixtures where one-dimensional TLC is insufficient, two-dimensional TLC can provide enhanced resolution.
-
Spot the sample in one corner of a square TLC plate.
-
Develop the plate in the first mobile phase as described above.
-
Remove the plate, dry it completely, and rotate it 90 degrees.
-
Develop the plate again in a second, different mobile phase system. This allows for separation based on different solvent selectivities.
Conclusion
The successful TLC separation of pyridinyl benzamides is readily achievable with a systematic approach to mobile phase selection and optimization. By starting with a medium-polarity solvent system, such as ethyl acetate/hexane, and methodically adjusting the polarity, an appropriate Rf value can be obtained. The key to achieving sharp, well-defined spots lies in mitigating the basicity of the pyridine ring by incorporating a small amount of a basic modifier like triethylamine or ammonium hydroxide into the mobile phase. These protocols provide a robust framework for researchers to confidently assess the purity and monitor the synthesis of this vital class of pharmaceutical compounds.
References
-
Kumar, P., et al. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. bioRxiv. Retrieved from [Link]
-
Khan, I., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports. Retrieved from [Link]
-
Cimpoiu, C. (1997). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Reviews in Analytical Chemistry. Retrieved from [Link]
-
NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2015). Computational Chemical Analysis of the Retention of Acidic Drugs on a Pentyl-Bonded Silica Gel in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Internet Journal of Forensic Science. (2010). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2014). High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. Retrieved from [Link]
-
Semantic Scholar. (1997). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Molecules. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. Retrieved from [Link]
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Retrieved from [Link]
-
ResearchGate. (n.d.). The results of TLC with the solvent systems and the derivatizing agents.... Retrieved from [Link]
-
ResearchGate. (1990). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. Retrieved from [Link]
-
Walsh Medical Media. (2022). Thin-Layer Chromatography Developments and Pharmaceutical Applications of Radiochemical Methods. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
Scilit. (n.d.). Normal-Phase TLC Separation of Enantiomers of 1.4-Dihydropyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2000). HPTLC separation and determination of banned amine isomers, with reference to the German ban on azo dyes. Retrieved from [Link]
-
PubMed. (1986). Use of silica gel with aqueous eluent for simultaneous high performance liquid chromatographic assay of disopyramide and mono-N-dealkyldisopyramide. Retrieved from [Link]
-
ResearchGate. (2014). A comparison of the chromatographic properties of silica gel and silicon hydride modified silica gels. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Specifically Adsorbing Silica Gels. Retrieved from [Link]
-
MDPI. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Retrieved from [Link]
Sources
- 1. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jsppharm.org [jsppharm.org]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organomation.com [organomation.com]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Storage & Stability of 4-Ethyl-N-(3-pyridinyl)benzamide
This Application Note and Protocol guide details the storage, stability, and handling of 4-ethyl-N-(3-pyridinyl)benzamide , a research-grade small molecule often utilized as a chemical probe or fragment in medicinal chemistry (e.g., targeting kinases, NAD+ metabolism enzymes, or GPCRs).
Executive Summary
4-ethyl-N-(3-pyridinyl)benzamide (MW: 226.28 g/mol ) is a synthetic organic amide comprising a lipophilic 4-ethylphenyl moiety linked to a 3-pyridyl ring via an amide bond. Its stability profile is governed by the robustness of the amide linkage and the oxidation potential of the pyridine nitrogen and benzylic ethyl group. While generally stable under standard laboratory conditions, long-term integrity requires strict control of moisture (to prevent hydrate formation) and oxidative stressors (to prevent N-oxide formation).
Physicochemical Profile & Stability Mechanisms
| Property | Value (Predicted/Experimental) | Stability Implication |
| Molecular Weight | 226.28 g/mol | Small molecule; high diffusivity. |
| pKa (Pyridine N) | ~5.2 | Basic; forms salts with strong acids. Stable in neutral/basic buffers. |
| LogP | ~2.8 - 3.2 | Lipophilic; low water solubility (<1 mg/mL). High solubility in DMSO/Ethanol. |
| Hygroscopicity | Low to Moderate | Can adsorb surface moisture; store with desiccant. |
| Reactivity | Amide Hydrolysis | Low Risk : Requires extreme pH (pH < 2 or > 12) + heat. |
| Reactivity | Oxidation | Medium Risk : Benzylic position (ethyl) and Pyridine N (N-oxide) sensitive to UV/Peroxides. |
Key Degradation Pathways:
-
Oxidative N-Dealkylation/N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxides (often found in aged ethers or PEGs) to form the N-oxide derivative.
-
Benzylic Oxidation: The ethyl group at the para-position is a site for radical-mediated oxidation, potentially forming 4-acetyl-N-(3-pyridinyl)benzamide or 4-(1-hydroxyethyl) derivatives upon prolonged exposure to air and UV light.
-
Hydrolysis: The amide bond is kinetically stable but can degrade in strong acid (e.g., 1M HCl) or base (e.g., 1M NaOH) over time, yielding 4-ethylbenzoic acid and 3-aminopyridine.
Protocol: Solid State Storage
Objective: Maintain >98% purity for >2 years.
Materials:
-
Amber glass vials (borosilicate) with Teflon-lined screw caps.
-
Desiccant packs (Silica gel or Molecular Sieve).
-
Parafilm or heat-shrink bands.
-
Inert gas source (Argon or Nitrogen).
Procedure:
-
Container Selection: Transfer the powder into an amber glass vial to minimize UV exposure. Avoid plastic tubes (Eppendorf) for long-term storage as lipophilic compounds can leach plasticizers or adsorb to the walls.
-
Atmosphere Control: Flush the headspace of the vial with dry Argon or Nitrogen gas for 10–15 seconds to displace oxygen and moisture.
-
Sealing: Tightly cap the vial. Wrap the cap-neck junction with Parafilm to create a secondary moisture barrier.
-
Environment: Place the sealed vial inside a secondary container (e.g., a larger jar or desiccator) containing active desiccant.
-
Temperature: Store at -20°C .
-
Note: For short-term use (<1 month), +4°C is acceptable if desiccated.
-
Self-Validating Check:
-
Visual Inspection: The powder should remain a free-flowing white to off-white solid. Clumping or yellowing indicates moisture ingress or oxidation.
Protocol: Preparation & Storage of Stock Solutions
Objective: Create stable liquid stocks for biological assays.
Solvent Choice:
-
DMSO (Dimethyl Sulfoxide): Preferred. High solubility (>50 mM). Hygroscopic (absorbs water from air).
-
Ethanol: Acceptable. Volatile; concentration changes due to evaporation are a risk.
Procedure:
-
Weighing: Weigh the required amount of powder (e.g., 2.26 mg for 10 mM in 1 mL) in a low-humidity environment.
-
Dissolution: Add high-grade anhydrous DMSO (stored over molecular sieves). Vortex for 30 seconds.
-
Critical Step: If the solution is hazy, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquotting: Do NOT store the bulk stock in one tube. Dispense into single-use aliquots (e.g., 20–50 µL) in amber polypropylene microtubes.
-
Storage: Store aliquots at -80°C .
-
Stability:[1] Stable for 6–12 months at -80°C.
-
Freeze-Thaw: Limit to max 3 cycles . Repeated freeze-thaw promotes precipitation and moisture uptake in DMSO.
-
Quality Control (QC) Protocol
Method: Reverse-Phase HPLC or LC-MS.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bond).
Acceptance Criteria:
-
Purity: Area under the curve (AUC) > 98%.
-
Identity: Mass spectrum confirms [M+H]+ = 227.13 m/z.
-
Impurities: No single impurity > 0.5%. Look for peaks at [M+16] (N-oxide) or [M-17] (hydrolysis fragments).
Stability & Degradation Pathway Diagram
Figure 1: Degradation pathways for 4-ethyl-N-(3-pyridinyl)benzamide highlighting oxidative risks (Red) and hydrolytic risks (Yellow), mitigated by optimal storage (Green).
References
-
National Center for Advancing Translational Sciences (NCATS). (2023). Compound Management and Storage Best Practices. Assay Guidance Manual. Retrieved from [Link]
-
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses stability of pyridine and amide scaffolds). Retrieved from [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Authoritative text on physicochemical stability of small molecules). Retrieved from [Link]
-
PubChem Database. (2024). Compound Summary for CID 5339433 (N-(pyridin-3-yl)benzamide). (Structural analog data used for property inference). Retrieved from [Link]
Sources
Application Note: A Rapid and Efficient Protocol for the Microwave-Assisted Synthesis of N-(3-pyridyl)benzamides
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
The N-(3-pyridyl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis, traditionally achieved through conventional heating methods, often requires long reaction times and can lead to the formation of impurities. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions, leading to higher yields and cleaner product profiles.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of N-(3-pyridyl)benzamides using microwave irradiation, tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows.
The primary advantages of MAOS over conventional heating methods include:
-
Rapid Reaction Rates: Reaction times are often reduced from hours to minutes.[2]
-
Increased Yields and Purity: Selective and uniform heating minimizes the formation of by-products.[4][5]
-
Energy Efficiency: Microwaves directly heat the reactants and solvent, not the vessel, leading to significant energy savings.[1][4]
-
Enhanced Reproducibility: Precise control over reaction parameters in modern microwave reactors ensures high reproducibility.[2]
This guide explains the causality behind the experimental choices, provides a self-validating protocol, and is grounded in authoritative scientific principles.
The Underlying Science: Mechanism of Microwave-Enhanced Amidation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that does not occur spontaneously. The reaction requires activation of the carboxylic acid to make it a more potent electrophile for the nucleophilic attack by the amine.
Causality of Microwave Acceleration: Microwave energy accelerates reactions through a process known as dielectric heating.[6] This occurs via two primary mechanisms:
-
Dipolar Polarization: Molecules with a dipole moment (like most polar solvents and reagents) attempt to align themselves with the oscillating electric field of the microwaves. This rapid reorientation creates molecular friction, which generates heat.[5][7]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst or ionic reagents), they will move back and forth in the electric field, colliding with other molecules and generating heat.[5]
This direct and instantaneous heating of the reaction volume allows for temperatures to be reached much faster and more uniformly than with conventional heating, where heat is transferred slowly from an external source through the vessel walls.[6] While non-thermal microwave effects have been debated, the dramatic rate enhancements seen in reactions like amidation are predominantly attributed to this rapid and efficient superheating.[7]
The direct catalytic amidation, as described in this protocol, avoids the need for stoichiometric coupling reagents, improving the atom economy and simplifying purification, which aligns with the principles of green chemistry.[8]
Caption: General mechanism of catalytic amide bond formation.
Critical Safety Precautions for Microwave Synthesis
Microwave chemistry involves high temperatures and pressures, necessitating strict adherence to safety protocols.
-
Use Dedicated Equipment: ONLY use a laboratory microwave reactor designed for chemical synthesis. DO NOT USE A DOMESTIC (KITCHEN) MICROWAVE OVEN. [7][9] Laboratory units are built to withstand corrosive solvents and contain potential explosions, and they are equipped with essential temperature and pressure sensors.[9]
-
Understand Reaction Kinetics: Be aware of the potential for highly exothermic reactions. Microwave's rapid energy input can cause a reaction to run away if not properly controlled. When developing a new protocol, start with small-scale reactions to gauge the reaction's vigor.[9]
-
Proper Vessel Usage: Use only the pressure-rated, certified vessels and caps specified by the microwave reactor's manufacturer. Never fill a vessel more than the recommended volume (typically ~1/3 to 1/2 full) to allow for thermal expansion and pressure buildup.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a certified chemical fume hood.[10]
Experimental Application & Protocols
This section provides a detailed, step-by-step protocol for the synthesis of the parent N-(3-pyridyl)benzamide.
Caption: Step-by-step experimental workflow.
Materials and Equipment
-
Reagents: Benzoic acid (≥99.5%), 3-Aminopyridine (≥99%), Ceric Ammonium Nitrate (CAN, ≥98.5%), Ethyl Acetate (EtOAc, HPLC grade), 2 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (Brine) solution, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL pressure-rated microwave vial with a magnetic stir bar, analytical balance, separatory funnel, round-bottom flask, rotary evaporator, equipment for purification (recrystallization or flash column chromatography) and characterization (TLC, NMR, MS).
Step-by-Step Synthesis Protocol
This protocol describes the direct amidation of benzoic acid and 3-aminopyridine under solvent-free conditions, catalyzed by CAN.[8][11]
-
Reagent Preparation:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add benzoic acid (244 mg, 2.0 mmol, 1.0 equiv).
-
Add 3-aminopyridine (226 mg, 2.4 mmol, 1.2 equiv).
-
Add ceric ammonium nitrate (CAN) (22 mg, 0.04 mmol, 2 mol%).
-
Scientist's Note: Using a slight excess of the amine can help drive the reaction to completion. The solvent-free approach is a key aspect of this green protocol, minimizing chemical waste.[12]
-
-
Microwave Irradiation:
-
Securely cap the vial and place it in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 160 °C (use the instrument's "ramp to temperature" setting)
-
Hold Time: 15 minutes
-
Power: 300 W (maximum)
-
Stirring: High
-
-
Scientist's Note: The high temperature, achievable in minutes due to microwave heating, is critical for activating the direct amidation process.[11] The instrument will automatically modulate the power to maintain the set temperature.
-
-
Post-Reaction Work-up:
-
Once the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.
-
Carefully uncap the vial in a fume hood.
-
Add 25 mL of ethyl acetate to the reaction mixture and stir until the solid dissolves.
-
Transfer the solution to a separatory funnel.
-
Wash the organic phase sequentially with:
-
3 x 15 mL of 2 M aqueous HCl (to remove unreacted 3-aminopyridine).
-
3 x 15 mL of saturated aqueous NaHCO₃ (to remove unreacted benzoic acid and the catalyst).
-
1 x 15 mL of saturated aqueous NaCl (brine) (to begin the drying process).[11]
-
-
Scientist's Note: This aqueous washing series is crucial for removing the majority of starting materials and the catalyst, simplifying the final purification step.[13]
-
-
Purification and Characterization:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
The pure product, N-(3-pyridyl)benzamide, should be a white to off-white solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Method Versatility: Synthesis of N-(3-pyridyl)benzamide Analogs
The developed protocol is robust and can be applied to a variety of substituted benzoic acids to generate a library of N-(3-pyridyl)benzamide derivatives. The electronic nature of the substituent on the benzoic acid may require minor adjustments to the reaction time or temperature.
| Entry | Benzoic Acid Substituent (R) | Reaction Time (min) | Temperature (°C) | Yield (%)¹ | Notes |
| 1 | H | 15 | 160 | ~95% | Parent compound, reaction is very clean. |
| 2 | 4-OCH₃ | 15 | 160 | ~92% | Electron-donating group, reacts smoothly. |
| 3 | 4-Cl | 20 | 160 | ~90% | Electron-withdrawing group, may require slightly longer time. |
| 4 | 4-NO₂ | 25 | 165 | ~85% | Strong electron-withdrawing group, requires more forcing conditions. |
| ¹ Yields are representative and refer to the isolated, purified product. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inefficient stirring. 3. Catalyst deactivation. | 1. Increase hold time in 5-minute increments or raise the temperature by 5-10 °C. 2. Ensure the magnetic stir bar is functioning correctly. 3. Use fresh CAN catalyst. |
| Low Yield | 1. Loss of product during aqueous work-up. 2. Incomplete reaction. 3. Degradation of starting material or product. | 1. Ensure pH of aqueous layers is correct during washes; perform back-extraction of aqueous layers with EtOAc. 2. See "Incomplete Reaction". 3. Lower the reaction temperature. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Presence of moisture. | 1. Reduce the set temperature by 10-20 °C and increase the reaction time. 2. Ensure all reagents and glassware are dry. |
Conclusion
This application note details a highly efficient, rapid, and reproducible microwave-assisted protocol for synthesizing N-(3-pyridyl)benzamides. By leveraging the principles of dielectric heating, this method drastically reduces reaction times and improves yields compared to conventional approaches. The protocol's adherence to green chemistry principles, through solvent-free conditions and a catalytic system, makes it an attractive and sustainable choice for applications in drug discovery and medicinal chemistry.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information. [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]
-
Amide Workup - Biofilm Inhibitor Synthesis. University of Lynchburg. [Link]
-
Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC. National Center for Biotechnology Information. [Link]
-
Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. [Link]
-
Microwave Synthesis. Organic Chemistry Portal. [Link]
-
ChemInform Abstract: A Review of Amide Bond Formation in Microwave Organic Synthesis. ResearchGate. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. National Center for Biotechnology Information. [Link]
-
Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]
-
Ce(iii)-catalyzed highly efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides. ACS Omega. [Link]
-
Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
-
The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal?Organi. Semantic Scholar. [Link]
-
A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. [Link]
-
Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source - PMC. National Center for Biotechnology Information. [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. [Link]
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]
-
Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. [Link]
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ijrpas.com [ijrpas.com]
- 5. rjpdft.com [rjpdft.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Microwave Synthesis [organic-chemistry.org]
- 8. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Technical Guide: Handling, Safety, and Protocol Integration for 4-ethyl-N-(3-pyridinyl)benzamide
[1]
Part 1: Chemical Profile & Identification
Before handling, it is critical to verify the physicochemical properties of the compound to ensure accurate molar calculations and solubility predictions.[1] 4-ethyl-N-(3-pyridinyl)benzamide is a synthetic organic amide often explored in Structure-Activity Relationship (SAR) studies for antimicrobial (specifically anti-biofilm) and anti-inflammatory applications.[1]
Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | 4-ethyl-N-(3-pyridinyl)benzamide | IUPAC nomenclature |
| Molecular Formula | C₁₄H₁₄N₂O | |
| Molecular Weight | 226.28 g/mol | Use this for Molar (M) calculations |
| Physical State | Solid (Crystalline powder) | Usually off-white to pale yellow |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic nature requires organic co-solvent |
| Solubility (DMSO) | High (> 50 mM) | Preferred solvent for stock solutions |
| LogP (Predicted) | ~3.2 - 3.5 | Indicates membrane permeability; potential for non-specific binding in plastics |
Structural Context
This compound features a benzamide core substituted with an ethyl group at the para position and linked to a 3-aminopyridine moiety.
-
Pharmacophore: The N-(3-pyridinyl) amide scaffold is a known bioisostere in medicinal chemistry, often associated with Quorum Sensing (QS) inhibition in Pseudomonas aeruginosa and potential kinase inhibition [1, 2].[1]
-
Stability: The amide bond is generally stable to hydrolysis at neutral pH but may degrade under strong acidic/basic conditions or prolonged UV exposure.[1]
Part 2: Safety Data Sheet (SDS) Guidelines
Note: As a specialized research chemical, specific toxicological data for this exact isomer may be limited. The following hazards are predicted based on the functional group properties (Benzamides/Aminopyridines) and GHS classification standards for similar research compounds.
Hazard Identification (GHS Classification)
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[1][2] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[2][3] | H335 |
Precautionary Handling
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]
-
P280: Wear protective gloves (Nitrile)/protective clothing/eye protection (Safety Goggles).[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[1][2][3][4] Continue rinsing.[2][3]
Emergency Response Protocol
-
Inhalation: Move person to fresh air.[1][2][3][4] If breathing is difficult, oxygen should be administered by qualified personnel.[1]
-
Skin Contact: Wash with soap and water.[1][2][3] Do not use ethanol immediately on skin, as it may enhance transdermal absorption of the compound.[1]
-
Spill Cleanup: Dampen with water to prevent dust generation, sweep up, and place in a hazardous waste container.[1] Clean surface with 70% ethanol after bulk removal.
Part 3: Storage & Stock Solution Protocols
Scientific Rationale: The 4-ethyl group increases lipophilicity compared to the unsubstituted benzamide.[1] Improper storage leads to hydrolysis or oxidation of the pyridine ring.[1] The following protocol ensures compound integrity.
Storage Conditions
-
Solid State: Store at -20°C , desiccated. Protect from light.[1]
-
Shelf Life: >2 years if stored properly in solid form.
Stock Solution Preparation (Protocol)
Objective: Prepare a 50 mM stock solution in DMSO.
Materials:
-
4-ethyl-N-(3-pyridinyl)benzamide (Solid)
-
Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)
-
Vortex mixer
-
Amber glass vials (borosilicate)
Procedure:
-
Weighing: Accurately weigh 11.3 mg of the compound.
-
Solvent Calculation:
-
Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30–60 seconds.
-
Checkpoint: Solution must be completely clear. If particles persist, sonicate for 5 minutes at room temperature.
-
-
Aliquoting: Dispense into 50–100 µL aliquots in amber tubes to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -20°C (liquid phase supercooled) or -80°C (frozen). Stable for 6 months.
Workflow Visualization (DOT)
Figure 1: Step-by-step workflow for preparing stable stock solutions, emphasizing the prevention of degradation via aliquoting.
Part 4: Biological Application (Biofilm Inhibition)[1]
Context: N-(pyridinyl)benzamide derivatives are widely researched for their ability to inhibit Quorum Sensing (QS) in Gram-negative bacteria like Pseudomonas aeruginosa [1].[1] This compound acts by interfering with signal reception (e.g., LasR or RhlR pathways) without killing the bacteria (bacteriostatic), thereby reducing resistance pressure.
Protocol: Microtiter Biofilm Inhibition Assay
Objective: Determine the IC₅₀ of 4-ethyl-N-(3-pyridinyl)benzamide against biofilm formation.[1]
Reagents:
-
Bacterial Strain: P. aeruginosa (PAO1 or PA14)
-
Media: LB Broth or M9 Minimal Media
-
Stain: 0.1% Crystal Violet
-
Solvent: 30% Acetic Acid
Methodology:
-
Inoculum Prep: Dilute overnight bacterial culture 1:100 into fresh media.
-
Compound Addition:
-
Add 198 µL of diluted culture to 96-well plate (polystyrene).
-
Add 2 µL of compound stock (serial dilutions).
-
Control: DMSO vehicle control (1% final concentration). Crucial: Ensure DMSO < 1% to avoid solvent toxicity.
-
-
Incubation: Incubate static at 37°C for 24 hours.
-
Washing:
-
Gently aspirate media (planktonic cells).
-
Wash wells 3x with sterile PBS or water.
-
Note: Do not scrub; the biofilm is fragile.[1]
-
-
Staining: Add 200 µL 0.1% Crystal Violet for 15 min. Rinse with water.[2][3][4]
-
Quantification: Solubilize stain with 200 µL 30% Acetic Acid. Measure Absorbance at 590 nm .
Experimental Logic & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Precipitation in Well | Compound insolubility in aqueous media | Reduce concentration or warm media to 37°C before adding.[1] Max solubility likely ~100 µM in media. |
| High Control Biofilm | DMSO toxicity | Ensure final DMSO concentration is ≤ 0.5%. |
| No Inhibition | Compound degradation | Check stock solution via HPLC/LC-MS. Ensure fresh aliquots. |
Mechanism of Action Diagram
Figure 2: Proposed mechanism of action.[5] The compound mimics the structure of Autoinducer molecules (AHLs), competitively binding to QS receptors and preventing biofilm gene activation [2].
References
-
NIH/PubMed: Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa.[1] Chemistry & Biodiversity, 2023.[1][6][7]
-
MDPI: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 2020.[7][8]
-
Frontiers: MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Frontiers in Chemistry, 2023.
Disclaimer: This document is for research and development purposes only. The compound described is not approved for human or veterinary use.[1] Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
- 1. Pyridinyl ethyl benzamide | Sigma-Aldrich [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 3-Aminopyridine
Welcome to the technical support center for synthetic chemistry challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 3-aminopyridine from reaction mixtures. As a polar, basic, and water-soluble starting material, 3-aminopyridine can be a persistent impurity, but with a systematic approach grounded in its physicochemical properties, it can be effectively removed.
Understanding the Challenge: Physicochemical Properties of 3-Aminopyridine
3-Aminopyridine is a versatile intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] Its removal is often complicated by its distinct properties, which must be understood to select an appropriate purification strategy.
| Property | Value | Implication for Purification |
| Appearance | White to light yellow crystalline powder[4][5] | Can sometimes be visually tracked if colored impurities are formed. |
| Molecular Weight | 94.11 g/mol [1][2] | Relatively low molecular weight. |
| Melting Point | 60-64.5 °C[1][2][5] | A low melting point can complicate drying under high vacuum. |
| Boiling Point | ~250 °C[1][2][5] | Not easily removed by simple evaporation under reduced pressure. |
| pKa | 6.04 (at 25°C)[4][5] | The pyridine nitrogen is sufficiently basic to be protonated by dilute acids. |
| Solubility | Soluble in water, ethanol, benzene, ether, and chloroform[3][4][5][6] | High solubility in a wide range of solvents makes simple precipitation difficult. |
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific problems encountered during the workup and purification of reactions involving 3-aminopyridine.
Q1: I've run a reaction to form a neutral, non-polar product. How do I remove the excess 3-aminopyridine?
Answer: This is the most straightforward scenario. An acid-base extraction is the most effective and scalable method. The strategy relies on the basicity of the pyridine nitrogen in 3-aminopyridine (pKa ≈ 6.04)[4][5]. By washing the organic reaction mixture with a dilute aqueous acid, the 3-aminopyridine is protonated, forming a water-soluble salt that partitions into the aqueous phase, leaving your neutral product in the organic layer.[7]
Logic of Acid-Base Extraction
Protocol 1: Acid-Base Extraction
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent, such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl or 10% aqueous citric acid).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated 3-aminopyridine salt.
-
Repeat: For complete removal, repeat the acid wash (Steps 2-4) two to three more times. Monitor the removal of 3-aminopyridine by TLC analysis of the organic layer.
-
Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any residual acid), followed by a wash with brine to remove bulk water.[8] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q2: My desired product is also basic. How can I selectively remove the 3-aminopyridine?
Answer: This is a more complex scenario where a simple acid wash is not selective. Here, your options depend on the relative basicity and physical properties of your product versus 3-aminopyridine.
-
Option A: Column Chromatography: This is often the most reliable method. Due to its high polarity, 3-aminopyridine tends to adhere strongly to silica gel.
-
Option B: Scavenger Resins: For smaller scales or high-throughput synthesis, scavenger resins provide a highly selective and convenient alternative to chromatography.[9][10]
-
Option C: Recrystallization: If your product is a solid and you can identify a suitable solvent system, recrystallization can be highly effective.[11][12][13]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system where your product has a reasonable Rf value (e.g., 0.3-0.5) while 3-aminopyridine remains at the baseline (Rf ≈ 0).
-
Mitigating Tailing: Basic compounds like 3-aminopyridine often "tail" on acidic silica gel. To achieve sharp bands and good separation, add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to your eluent.[14][15]
-
Column Packing: Pack a column with silica gel using your chosen eluent (containing the basic modifier).
-
Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like DCM. Load this solution onto the column. For less soluble materials, you can pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[15]
-
Elution: Elute the column with your solvent system. Your less polar, desired product should elute first, while the highly polar 3-aminopyridine remains strongly adsorbed to the silica.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
Protocol 3: Purification with a Scavenger Resin
Scavenger resins are solid-supported reagents designed to react with and sequester specific functional groups from a solution.[10] For removing a primary amine like 3-aminopyridine, an aldehyde or isocyanate functionalized resin is ideal.[16][17]
-
Resin Selection: Choose a suitable scavenger resin. Polystyrene-supported benzaldehyde resins are effective for scavenging primary amines.[17][18]
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).
-
Scavenging: Add the scavenger resin to the solution (typically 2-3 molar equivalents relative to the excess 3-aminopyridine).
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of 3-aminopyridine from the solution by TLC or LC-MS.
-
Isolation: Once the scavenging is complete, simply filter off the resin. The resin beads, now covalently bound to the 3-aminopyridine, are discarded.
-
Workup: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to isolate the final compound.
Q3: My product is sensitive to both acid and base. What are my purification options?
Answer: When your product's stability is a concern, you must avoid harsh pH adjustments. The best methods are those that rely on physical properties rather than chemical reactivity.
-
Neutral Column Chromatography: Perform column chromatography as described in Protocol 2, but without the addition of triethylamine if your product is base-sensitive. If tailing is still an issue, consider using a different stationary phase like neutral alumina.
-
Recrystallization: This is an excellent, non-destructive method if your product is a solid. The key is to find a solvent in which your product's solubility is high when hot but low when cold, while 3-aminopyridine remains soluble at all temperatures.[11][19] An organic synthesis procedure notes that 3-aminopyridine can be crystallized from a benzene/petroleum ether mixture.[5][20] This suggests it has moderate solubility in non-polar solvents, which could complicate recrystallization if your product has similar properties. Extensive solvent screening is crucial.
-
Distillation/Sublimation: If your product has a significantly lower boiling point or can be sublimed under vacuum, these techniques could be viable, although this is less common. 3-aminopyridine's high boiling point makes it a non-volatile impurity in most cases.
Frequently Asked Questions (FAQs)
Q: Why is a simple water wash often insufficient to remove 3-aminopyridine? A: While 3-aminopyridine is soluble in water, it is also soluble in many common organic solvents like ether and benzene.[4][5][6] Due to this dual solubility, it will partition between the organic and aqueous layers during a simple water wash, leading to incomplete removal. An acid wash is necessary to convert it into its ionic salt form, which is exclusively soluble in the aqueous phase.[7]
Q: Can I use a weaker acid for the extraction if my product has some acid sensitivity? A: Yes. The pKa of 3-aminopyridine is ~6.04.[4] Therefore, any aqueous acid with a pH significantly below 6 will effectively protonate it. A 10% aqueous solution of citric acid (pKa1 ≈ 3.1) is an excellent and milder alternative to strong mineral acids like HCl.
Q: I performed an acid wash, but I still see a spot corresponding to 3-aminopyridine on my TLC plate. What went wrong? A: This usually indicates an incomplete extraction. Possible causes include:
-
Insufficient Acid: You may not have used enough molar equivalents of acid to protonate all the 3-aminopyridine.
-
Insufficient Washes: A single wash is rarely enough. Three to five washes are recommended for complete removal.
-
Poor Mixing: The two phases were not shaken vigorously enough to ensure efficient transfer of the amine salt into the aqueous layer.
-
Emulsion Formation: An emulsion may have formed, trapping the impurity. If this occurs, adding brine can often help break the emulsion.
Q: Are there any other types of scavenger resins that work? A: Yes. Besides aldehyde resins, isocyanate-functionalized resins are highly effective scavengers for both primary and secondary amines.[17] Additionally, strongly acidic ion-exchange resins (like those with sulfonic acid groups, SO₃H) can trap basic amines through non-covalent ionic interactions.[17]
References
-
Grokipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]
- Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152-158.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
Pure Intermediate. (n.d.). 3-Aminopyridine (462-08-8). Retrieved from [Link]
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
- Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
OSHA. (2006). PV2143. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyridin-4-ol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Aminopyridine (462-08-8) - Pure Intermediate at an Attractive Price [cynorlab.com]
- 4. guidechem.com [guidechem.com]
- 5. 3-Aminopyridine | 462-08-8 [amp.chemicalbook.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. Home Page [chem.ualberta.ca]
- 12. mt.com [mt.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. benchchem.com [benchchem.com]
- 15. Chromatography [chem.rochester.edu]
- 16. thieme-connect.com [thieme-connect.com]
- 17. suprasciences.com [suprasciences.com]
- 18. researchgate.net [researchgate.net]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. Organic Syntheses Procedure [orgsyn.org]
Preventing hydrolysis of 4-ethyl-N-(3-pyridinyl)benzamide
Technical Support Center: Stability & Handling of 4-ethyl-N-(3-pyridinyl)benzamide
Ticket ID: STAB-4EB-PYR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering stability issues with 4-ethyl-N-(3-pyridinyl)benzamide . As a benzamide derivative featuring a pyridine ring, this molecule presents a specific stability profile governed by the amide bond's susceptibility to hydrolysis and the pyridine nitrogen's basicity (pKa ~5.2).
This guide provides a self-validating framework to prevent hydrolysis (cleavage into 4-ethylbenzoic acid and 3-aminopyridine ) during synthesis, storage, and formulation.
Module 1: The Stability Matrix (Critical Parameters)
To prevent hydrolysis, you must control the thermodynamic environment.[1] The amide bond is kinetically stable but thermodynamically unstable; it requires activation energy (heat) or catalysis (H⁺/OH⁻) to break.
The pH-Rate Profile (The "U" Curve)
Amide hydrolysis follows a U-shaped pH-rate profile.
-
Acidic Region (pH < 4): The carbonyl oxygen protonates, making the carbon highly electrophilic and susceptible to water attack.[2] Note: The pyridine nitrogen also protonates here, increasing water solubility but potentially altering electronic susceptibility.
-
Basic Region (pH > 9): Hydroxide ions (
) act as direct nucleophiles. The electron-withdrawing nature of the 3-pyridyl ring makes this molecule more susceptible to base hydrolysis than standard benzamides. -
Stability Window (pH 5.0 – 6.5): This is the theoretical "sweet spot" where both acid and base catalytic rates are minimized.
Water Activity ( ) vs. Moisture Content
"Keeping it dry" is insufficient. You must control Water Activity (
-
Action: Store with desiccants (Silica gel or Molecular Sieves 4Å) to maintain relative humidity (RH) < 40%.
Module 2: Visualizing the Threat
The following diagram illustrates the hydrolysis pathway and the intervention points required to stop it.
Figure 1: Mechanistic pathway of amide hydrolysis and critical control points (Green) to maintain molecular integrity.
Module 3: Troubleshooting & FAQs
Q1: I see a precipitate forming in my aqueous stock solution. Is this hydrolysis?
Diagnosis: Likely No . It is probably a solubility issue related to pH.
-
The Science: The pyridine nitrogen (pKa ~5.2) deprotonates above pH 5.2, rendering the molecule neutral and significantly less soluble in water. If your buffer drifts above pH 6, the intact drug may precipitate.
-
The Test:
-
Filter the precipitate.
-
Run HPLC (see Module 4).
-
If the peak matches the parent compound, it is a solubility issue. If you see two new peaks (acid/amine), it is hydrolysis.
-
-
Solution: Use a co-solvent system (e.g., 10% DMSO or PEG-400) or maintain pH slightly below 5.0 if short-term stability allows.
Q2: My LC-MS shows a mass shift of +18 Da. What happened?
Diagnosis: This is the definitive signature of hydrolysis.
-
The Science: Hydrolysis adds one water molecule (
, MW 18) across the bond. -
Immediate Action: Check your solvent quality. Methanol or Acetonitrile used for dilution must be "LC-MS Grade" (low water content). "Reagent Grade" solvents often contain enough water to hydrolyze sensitive amides over 24 hours.
Q3: Can I autoclave this compound for sterilization?
Answer: Absolutely Not.
-
Reasoning: Autoclaving (121°C, high pressure steam) provides the exact activation energy and water saturation needed to rupture the amide bond.
-
Alternative: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).
Module 4: Analytical Forensics (Self-Validating Protocol)
To trust your stability data, you must separate the parent from the breakdown products. Use this specific Stability-Indicating HPLC Method .
Rationale: 4-ethylbenzoic acid is acidic; 3-aminopyridine is basic. Their elution profiles will shift drastically with pH, allowing easy separation from the neutral amide.
Protocol: Gradient RP-HPLC
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax or Waters XBridge), 150mm x 4.6mm, 3.5µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (LC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic rings) |
| Temperature | 30°C |
Gradient Table:
| Time (min) | % Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibrate (Elute polar 3-aminopyridine) |
| 10.0 | 95% | Linear Ramp (Elute Parent & Benzoic Acid) |
| 12.0 | 95% | Wash |
| 12.1 | 5% | Re-equilibrate |
Expected Elution Order:
-
3-aminopyridine: (Early elution, highly polar/protonated in Phase A).
-
4-ethyl-N-(3-pyridinyl)benzamide: (Mid-elution).
-
4-ethylbenzoic acid: (Late elution, less polar).
Module 5: Decision Tree for Process Optimization
Use this logic flow to determine the root cause of degradation in your workflow.
Figure 2: Troubleshooting logic for identifying the source of hydrolytic degradation.
References
-
International Council for Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] ICH Guidelines.[3][4][5][7] [Link]
-
Brown, R. S., et al. (1992).[8] Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis.[8] Accounts of Chemical Research, 25(10), 481–488. [Link]
-
Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[3][4][5][7][9][10] Springer US. (Context on pH-rate profiles). [Link]
-
Royal Society of Chemistry. (2011). Trimorphism of N-(3-pyridyl)-benzamide.[11] CrystEngComm. (Context on solid-state polymorphism and stability). [Link]
Sources
- 1. quora.com [quora.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. ICH Official web site : ICH [ich.org]
- 4. memmert.com [memmert.com]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. uregina.ca [uregina.ca]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
- 11. Trimorphism of N-(3-pyridyl)-benzamide - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Overcoming purification difficulties with flash chromatography
Topic: Overcoming Purification Difficulties Role: Senior Application Scientist Status: Online | System: Active
Introduction: The Philosophy of Purification
Welcome to the Advanced Flash Chromatography Support Center. As scientists, we often treat chromatography as a "black box"—put crude in, get pure compound out. When that box fails, it is rarely random; it is a causality chain of physical chemistry and fluid dynamics.
This guide is not a checklist; it is a diagnostic system. We will deconstruct purification failures into three vectors: Retention Logic (Thermodynamics) , Sample Introduction (Fluid Dynamics) , and Detection Limits (Physics) .
Quick Diagnostic Flowchart
Before proceeding, trace your issue through this logic gate to identify the root cause.
Figure 1: Diagnostic logic flow for categorizing purification failures.
Module 1: Resolution & Gradient Logic
Q: My TLC shows separation ( ), but they co-elute on the column. Why?
A: You are confusing spatial separation on a plate (
The Causality:
If Compound A has
- (This is too narrow for standard silica to resolve).
The Solution:
Target an
Data Table: The
to CV Multiplier
| TLC | Column Volumes (CV) to Elute | Resolution Potential |
| 0.90 | 1.1 | Critical Failure (Elutes in void volume) |
| 0.70 | 1.4 | Poor |
| 0.40 | 2.5 | Good |
| 0.25 | 4.0 | Optimal (High |
| 0.10 | 10.0 | Excellent (but consumes excessive solvent) |
Action Plan:
-
Run TLC in a weaker solvent system until your target spot is at
. -
Use this solvent composition as the "eluting concentration" in your gradient.
-
Citation: See Teledyne ISCO's analysis on
vs. [1].
Module 2: Sample Loading & Peak Shape
Q: My peaks are fronting and look like "sharks fins." I injected the sample dissolved in DCM.
A: You are experiencing the Strong Solvent Effect (Viscous Fingering) . In Normal Phase (NP) chromatography, the mobile phase usually starts non-polar (e.g., Hexane). If you inject your sample in a "strong" solvent (like DCM or Acetone) to get it to dissolve, that solvent plug travels down the column faster than the mobile phase, carrying your compound with it and smearing the band.
The Solution: Solid Loading (Dry Loading) Eliminate the dissolution solvent entirely by adsorbing the crude sample onto a solid support. This creates a "zero-volume" injection relative to solvent strength.
Protocol: High-Efficiency Solid Load
-
Dissolve: Dissolve crude mixture in a minimum amount of a strong solvent (DCM, Acetone, MeOH).
-
Add Media: Add silica gel (flash grade) or diatomaceous earth (Celite/Isolute).
-
Ratio: 1 part crude : 2-3 parts solid support.
-
-
Evaporate: Rotovap until a free-flowing powder remains. Crucial: Ensure no solvent smell remains.
-
Load: Pour the powder into a solid load cartridge (or pre-column) and attach it upstream of the main column.
Figure 2: Workflow for preparing a solid load cartridge to eliminate solvent effects.
Citation: Biotage application notes on overcoming solubility issues via dry loading [2].
Module 3: Chemistry & Recovery (Tailing)
Q: I am purifying an amine. It streaks on TLC and I have low recovery from the column.
A: This is a Silanol Interaction issue.
Silica gel is not inert; it is acidic (
The Solution: Mobile Phase Modifiers You must "mask" the silanols or compete for them.
Troubleshooting Matrix: Amine Purification
| Scenario | Modifier Strategy | Mechanism |
| Standard Amines | Add 1-5% Triethylamine (TEA) or Ammonia to mobile phase. | TEA is a stronger base; it saturates silica sites, allowing your product to elute. |
| Acid Sensitive | Use Amine-Functionalized Silica (NH2-Silica).[2] | The stationary phase is basic, preventing interaction.[3] No liquid modifier needed. |
| Very Polar Amines | Switch to Reverse Phase (C18) at High pH. | Use Ammonium Bicarbonate (pH 10) buffer in water/acetonitrile. |
Critical Note: If using TEA, you must flush your column with modifier before the run to equilibrate the silica surface.
Citation: SiliCycle and Biotage guides on purifying basic compounds [3, 4].
Module 4: Detection & Hardware
Q: My baseline rises drastically during the gradient, hiding my peaks.
A: You have a UV Cutoff Mismatch . You are likely running a gradient where the proportion of a UV-absorbing solvent increases. If your detection wavelength is near the solvent's UV cutoff, the solvent itself becomes the signal.
Example:
-
Detection: 254 nm.
-
Result: As % EtOAc increases, the detector sees "darkness," interpreted as a massive rising peak.
Solvent UV Cutoff Data
| Solvent | UV Cutoff (nm) | Safe Detection Range |
| Acetonitrile | 190 | > 200 nm (Excellent) |
| Water | 190 | > 200 nm |
| Methanol | 205 | > 220 nm |
| Ethyl Acetate | 256 | > 265 nm (Problematic for 254 nm) |
| Acetone | 330 | > 340 nm (Unusable for most UV work) |
Fix:
-
Change solvent system (e.g., use DCM/MeOH instead of Hex/EtOAc if 254 nm is required).
-
Enable "Baseline Correction" (if available on your instrument), which subtracts the solvent gradient profile.[6]
-
Citation: ResearchGate/Burdick & Jackson solvent properties [5].
References
-
Teledyne ISCO. (n.d.).[1][7] Flash Chromatography Theory: Resolution and
. Retrieved from [Link] -
Biotage. (2023). Troubleshooting Flash Chromatography: Peak Tailing and Solid Loading. Retrieved from [Link]
-
Sorbtech. (2023). TLC to Gradient Conversion and Amine Purification. Retrieved from [Link]
-
Biotage. (2023). Purifying Organic Amines: Amine-Functionalized Silica. Retrieved from [Link]
-
ResearchGate. (n.d.). UV Cutoff Values for Common Solvents. Retrieved from [Link]
Sources
Resolving peak tailing in HPLC of pyridinyl compounds
## Technical Support Center: Resolving Peak Tailing in HPLC of Pyridinyl Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of pyridinyl compounds. As basic compounds, pyridines are prone to strong interactions with the stationary phase, which can lead to asymmetrical peaks and compromise the accuracy and reliability of your results.[1][2] This resource provides in-depth troubleshooting strategies and preventative measures to help you achieve sharp, symmetrical peaks.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for pyridinyl compounds?
A1: Peak tailing is a common chromatographic issue where the back half of a peak is wider than the front half, resulting in an asymmetrical shape.[3] For pyridinyl and other basic compounds, this is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][4][5][6] These interactions lead to a portion of the analyte molecules being retained longer than the main band, causing the "tail."[7] This can negatively impact resolution, making it difficult to separate closely eluting compounds, and can also affect the accuracy of peak integration and quantification.
Q2: My neutral compounds look fine, but my pyridine compound is tailing. What does this indicate?
A2: This is a classic sign that the peak tailing is due to a chemical interaction between your basic analyte and the stationary phase, rather than a physical problem with your HPLC system.[2] Neutral compounds do not have the same tendency to interact with active sites like silanols, so their peak shape is unaffected.[2] This points towards the need to optimize your mobile phase or consider a different column chemistry.
Q3: What is the quickest potential fix for peak tailing of a basic compound?
A3: One of the most effective and quickest adjustments is to lower the pH of your mobile phase.[1] By operating at a pH of 3 or below, you can suppress the ionization of the residual silanol groups on the silica surface, minimizing the strong secondary interactions with your protonated pyridine compound.[1]
Q4: Can my sample solvent cause peak tailing?
A4: Yes, the composition of your sample solvent can significantly impact peak shape.[8][9][10] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[8][10][11] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[12]
In-Depth Troubleshooting Guide
This guide is structured to help you systematically identify and resolve the root cause of peak tailing for your pyridinyl compounds. We will explore optimizations related to the mobile phase, stationary phase, and potential hardware issues.
Mobile Phase Optimization: The First Line of Defense
The mobile phase is often the most straightforward and effective area to address peak tailing.
The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like pyridines.[13]
The Mechanism: Pyridinyl compounds are basic and will be protonated at acidic to neutral pH. Silica-based stationary phases have residual silanol groups (Si-OH) which are acidic and become deprotonated (Si-O-) at pH values above approximately 3.5.[14] The electrostatic attraction between the positively charged pyridine and the negatively charged silanols causes strong secondary interactions, leading to peak tailing.[4][6]
Protocol for pH Optimization:
-
Determine the pKa of your pyridinyl compound. This information is crucial for selecting the optimal mobile phase pH.
-
Adjust the mobile phase pH to be at least 2 pH units below the pKa of your analyte. [12] This ensures your compound is fully protonated and in a single ionic state.
-
Simultaneously, aim for a mobile phase pH below 3.5. This keeps the silanol groups on the stationary phase in their neutral, protonated form, minimizing unwanted ionic interactions.[1]
-
Use a buffer to maintain a stable pH. [15][16] Buffers are essential for reproducibility, as small shifts in pH can lead to significant changes in retention time and peak shape.[15] Optimal buffer concentrations are typically between 10-50 mM.[15]
| Common Buffers for Reversed-Phase HPLC | Useful pH Range | Notes |
| Phosphate | 2.1 - 3.1, 6.2 - 8.2 | Good UV transparency, but not volatile (not suitable for MS).[15] |
| Formate | 2.8 - 4.8 | Volatile and suitable for MS detection. |
| Acetate | 3.8 - 5.8 | Volatile and suitable for MS detection. |
| Trifluoroacetic Acid (TFA) | Not a buffer, but a strong ion-pairing agent | Often used at low concentrations (0.05-0.1%) to improve peak shape. |
In some cases, pH adjustment alone may not be sufficient. Mobile phase additives can further improve peak shape.
-
Competitive Amines (Sacrificial Bases): Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[1] The TEA will preferentially interact with the silanols, reducing the opportunity for your pyridinyl analyte to have secondary interactions. A typical starting concentration is 10-25 mM.
-
Ion-Pairing Reagents: For more challenging separations, ion-pairing reagents can be employed. These are typically alkyl sulfonates that are added to the mobile phase.[17] The hydrophobic tail of the reagent interacts with the stationary phase, while the charged head-group forms an ion pair with the protonated pyridine. This effectively masks the charge of the analyte and allows it to be retained by a reversed-phase mechanism, leading to improved peak shape.
Stationary Phase Selection: Choosing the Right Column
If mobile phase optimization does not resolve the issue, the column itself may be the source of the problem.
The Mechanism: The type and quality of the stationary phase have a significant impact on peak shape for basic compounds. Older, "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which can lead to severe peak tailing.[7][14] Modern, high-purity "Type B" silica columns have significantly fewer of these active sites.[1]
Strategies for Column Selection:
-
Use a High-Purity, End-Capped Column: End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group) to make them less active.[5][18] This is a crucial feature for columns used to analyze basic compounds.[18]
-
Consider Columns with Alternative Chemistries:
-
Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 chain.[19] This polar group can interact with and shield the residual silanols, leading to improved peak shape for basic compounds.[5]
-
Hybrid Silica/Polymer Columns: These columns are more resistant to high pH conditions, allowing you to operate at a pH where your pyridinyl compound is neutral, which can significantly improve peak shape.[20]
-
Polymer-Based Columns: These columns are made from polymeric materials instead of silica and do not have silanol groups, thus eliminating the primary cause of peak tailing for basic compounds.[19]
-
| Column Type | Key Feature | Best For |
| High-Purity, End-Capped Silica (Type B) | Low silanol activity.[1] | General purpose analysis of basic compounds. |
| Polar-Embedded Phase | Shielded silanols.[5][19] | Improved peak shape for basic compounds, especially at low to mid pH. |
| Hybrid Silica/Polymer | Extended pH stability.[20] | Operating at high pH to analyze basic compounds in their neutral form. |
| Polymer-Based | No silanol groups.[19] | Eliminating silanol-based secondary interactions. |
Hardware and System Considerations
While less common for analyte-specific tailing, it's important to rule out system issues.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[21] Ensure that all connections are made with the shortest possible length of narrow-bore tubing.
-
Column Voids or Contamination: A void at the head of the column or a partially blocked frit can cause peak distortion for all analytes.[4][22] If all peaks in your chromatogram are tailing, this is a likely cause.[22] This can often be addressed by reversing and flushing the column (if the manufacturer's instructions permit) or by replacing the column.[4]
-
Temperature Effects: Inconsistent temperature across the column can lead to peak shape issues.[23][24] Using a column oven is highly recommended to ensure a stable and uniform temperature.[23] Increasing the column temperature can also sometimes improve peak shape by increasing the mass transfer kinetics.[24][25]
Visualizing the Problem and Solution
References
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
-
Element Lab Solutions. (2017, September 20). Sample Diluent Effects in HPLC. Retrieved from [Link]
- LCGC International. (2026, February 10).
- LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
-
MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
- (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- MICROSOLV - MTC USA. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Industry news. (2023, December 27).
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
- (n.d.). The Theory of HPLC Column Chemistry.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- Thermo Fisher Scientific. (n.d.).
- LCGC International. (2022, April 15).
- LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity.
-
Haun, J., Teutenberg, T., & Schmidt, T. C. (2012). Influence of temperature on peak shape and solvent compatibility: implications for two-dimensional liquid chromatography. Journal of separation science, 35(14), 1723–1730. [Link]
- Phenomenex. (n.d.). LC Technical Tip.
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- ACD/Labs. (2022, October 6).
- MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers.
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
- Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained.
- Longdom Publishing. (2024, September 25).
- Phenomenex. (2025, April 1). Choosing the Right HPLC Column: A Complete Guide.
- Sigma-Aldrich. (n.d.).
- LCGC International. (2013, May 1). HPLC Column Selection.
- Phenomenex. (n.d.).
- (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- Google Patents. (n.d.).
- Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
- Chrom Tech, Inc. (2025, October 28).
- (n.d.). Ion-Pair Reagents for HPLC.
- Fisher Scientific. (n.d.). HPLC Ion Pair Reagents.
- Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
- TCI Chemicals. (n.d.). Ion Pair Reagents (for HPLC).
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mac-mod.com [mac-mod.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mac-mod.com [mac-mod.com]
- 16. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 17. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 18. LC Technical Tip [discover.phenomenex.com]
- 19. welch-us.com [welch-us.com]
- 20. waters.com [waters.com]
- 21. chromtech.com [chromtech.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromtech.com [chromtech.com]
- 24. avantorsciences.com [avantorsciences.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Minimizing side reactions in 4-ethylbenzoic acid activation
This is an automated technical support guide generated for 4-Ethylbenzoic Acid (4-EBA) Activation .
Subject: Minimizing Side Reactions During Carboxyl Group Activation Ticket ID: 4EBA-ACT-001 Status: Resolved / Guide Available Audience: Organic Chemists, Process Engineers, Medicinal Chemists
Executive Summary: The Chemical Challenge
Activating 4-ethylbenzoic acid presents a dual challenge. While the carboxylic acid requires activation for nucleophilic attack (e.g., amidation, esterification), the para-ethyl group introduces a sensitive benzylic position.
-
Primary Risk (Functional Group): The carboxylic acid, when activated, is prone to hydrolysis (reverting to starting material) or rearrangement (N-acylurea formation).[1][2]
-
Secondary Risk (Scaffold): The ethyl group at the para position is susceptible to benzylic radical halogenation or oxidation if activation conditions are too harsh (e.g., refluxing thionyl chloride in air), leading to inseparable impurities.
This guide provides optimized protocols to isolate the activated species (Acid Chloride or Active Ester) with >95% purity.
Method A: Acid Chloride Synthesis (SOCl₂)
Best For: Scale-up, simple downstream reactions, steric bulk tolerance. Primary Side Reaction: Benzylic chlorination (radical mechanism) and Hydrolysis.
The Mechanism & Risk
Standard activation uses Thionyl Chloride (
Figure 1: Activation pathway via Thionyl Chloride showing the divergence toward the desired acid chloride versus the benzylic chlorination side reaction.
Optimized Protocol: The "Catalytic DMF" Method
Goal: Lower reaction temperature to preserve the ethyl group.
-
Setup: Flame-dry a 2-neck RBF. Equip with a stir bar, reflux condenser, and an Argon/Nitrogen inlet (Critical: Oxygen promotes benzylic radicals).
-
Solvent: Suspend 4-ethylbenzoic acid (1.0 eq) in anhydrous DCM (Dichloromethane) or Toluene.
-
Note: Do not use neat
if minimizing side reactions is critical.
-
-
Catalyst: Add DMF (Dimethylformamide) (1-2 drops per 10 mmol).
-
Why: Forms the Vilsmeier-Haack reagent, allowing reaction at room temperature or mild reflux (40°C).
-
-
Activation: Add
(1.5 eq) dropwise. -
Reaction: Stir at 40°C for 2 hours.
-
Workup: Evaporate solvent and excess
under reduced pressure. Add Toluene and re-evaporate (azeotropic removal of residual ).
Data: Purity Comparison
| Condition | Temperature | Catalyst | Benzylic Impurity (%) | Yield (%) |
|---|
| Neat
Method B: Carbodiimide Activation (EDC/NHS)
Best For: Amide coupling, aqueous tolerance, mild conditions.[4]
Primary Side Reaction:
The Mechanism & Risk
Carbodiimides (EDC, DCC) form an
Figure 2: The "Rescue" Mechanism. Adding NHS traps the unstable O-acylisourea before it can rearrange into the N-acylurea dead-end product.
Optimized Protocol: The "Active Ester" Trap
Goal: Prevent rearrangement by converting the volatile intermediate to a stable NHS-ester.
-
Dissolution: Dissolve 4-ethylbenzoic acid (1.0 eq) in anhydrous DMF or DCM.
-
Additive (Crucial): Add NHS (N-hydroxysuccinimide) or HOBt (1.2 eq).
-
Why: The additive reacts faster with the
-acylisourea than the rearrangement occurs.
-
-
Activation: Add EDC·HCl (1.2 eq) at 0°C. Stir for 15-30 mins.
-
Coupling: Add the amine (1.0 - 1.2 eq) and base (DIPEA, 2.0 eq).
-
Observation: The reaction should remain clear. Precipitate usually indicates urea byproduct (remove by filtration or aqueous wash).
Troubleshooting Guide (FAQ)
Q1: My activated 4-ethylbenzoyl chloride is turning pink/brown. Is it ruined?
-
Diagnosis: This indicates oxidation of the ethyl group (benzylic oxidation) or polymerization traces.
-
Fix: Distill the product under high vacuum if liquid, or recrystallize from dry hexane if solid. For future runs, strictly exclude Oxygen and light during the
step.
Q2: I see a "doublet" peak around 1.2 ppm in NMR, but the integration is wrong.
-
Diagnosis: This is likely the ethyl group of the starting material or product.
-
Check: If you see a new multiplet or shift in this region, you may have chlorinated the benzylic position (
). This happens if you refluxed too long.
Q3: Low yield in EDC coupling; recovered starting material.
-
Diagnosis: Hydrolysis of the
-acylisourea before the amine could attack. -
Fix: Ensure solvents are dry.[5] Use the NHS-ester protocol (Method B) to create a more water-stable intermediate.
Q4: Can I use Oxalyl Chloride instead of Thionyl Chloride?
-
Answer: Yes, and it is often cleaner.
-
Protocol: Use Oxalyl Chloride (1.2 eq) + DMF (cat) in DCM at 0°C -> RT. It generates gases (
) that drive the reaction, often leaving fewer sulfur impurities.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Montalbetti, C. A., & Falque, V. (2005).[6] Amide bond formation and peptide coupling.[4][7][8] Tetrahedron, 61(46), 10827-10852.
-
Sigma-Aldrich Technical Bulletin. (2023). Handling and Activation of Alkyl-Benzoic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. growingscience.com [growingscience.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-ethyl-N-(3-pyridinyl)benzamide: An In-Depth 1H NMR Interpretation
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 4-ethyl-N-(3-pyridinyl)benzamide, a molecule incorporating a benzamide core, represents a class of compounds with significant interest in medicinal chemistry. Its structural elucidation demands a robust analytical strategy. While a suite of techniques can provide structural information, one-dimensional Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains the primary and most powerful tool for determining detailed molecular structure in solution.[1]
This guide provides an in-depth interpretation of the 1H NMR spectrum of 4-ethyl-N-(3-pyridinyl)benzamide, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and electronic effects. We will dissect the spectrum signal by signal, explaining the causality behind the observed resonances. Furthermore, we will objectively compare the insights derived from 1H NMR with those from complementary techniques such as 13C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to present a holistic analytical workflow for researchers, scientists, and drug development professionals.
Part 1: In-Depth 1H NMR Analysis of 4-ethyl-N-(3-pyridinyl)benzamide
The power of 1H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule by probing the environment of each proton.[2] The structure of 4-ethyl-N-(3-pyridinyl)benzamide presents several distinct proton environments, each giving rise to a characteristic signal.
Caption: Comparative workflow for the structural elucidation of small molecules.
Comparison of Analytical Techniques
| Technique | Information Provided for 4-ethyl-N-(3-pyridinyl)benzamide | Strengths | Limitations |
| 1H NMR | Detailed proton environment, H-H connectivity (coupling), stereochemistry, quantitative analysis. | High resolution, provides definitive connectivity, non-destructive. [2] | Lower sensitivity than MS, requires soluble sample, complex spectra can be challenging to interpret. |
| 13C NMR | Number of unique carbon atoms, carbon skeleton, chemical environment of carbons (e.g., C=O at ~165 ppm). | Complements 1H NMR, confirms carbon count, less signal overlap than 1H NMR. [2] | Low natural abundance of ¹³C leads to low sensitivity and longer acquisition times; no C-C coupling information in standard spectra. |
| Mass Spectrometry (MS) | Molecular weight (confirms molecular formula C₁₄H₁₄N₂O), fragmentation patterns that hint at substructures (e.g., loss of ethyl group). | Extremely high sensitivity, provides exact mass and molecular formula (HRMS). [3] | Does not distinguish between isomers (e.g., 2-pyridinyl or 4-pyridinyl analogues), provides limited connectivity data. [4] |
| FTIR Spectroscopy | Presence of key functional groups: N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), C=O stretch (~1660 cm⁻¹), aromatic C=C bends. | Fast, simple, requires minimal sample preparation, excellent for confirming functional groups. [5] | Provides no detailed information on the carbon skeleton or atom connectivity; a "fingerprint" but not a map. [6] |
Synergistic Value:
-
MS would first confirm the molecular weight is 242.28 g/mol , validating the molecular formula.
-
FTIR would quickly confirm the presence of an amide and aromatic rings.
-
13C NMR would confirm the presence of 12 unique aromatic/vinylic carbons, one carbonyl carbon, and two aliphatic carbons, matching the proposed structure.
-
1H NMR ties everything together, confirming the specific substitution patterns (1,4- on the benzamide, 1,3- on the pyridine) and the connectivity of the ethyl group, which the other techniques cannot do with such certainty.
Part 3: Experimental Protocol for 1H NMR Acquisition
This protocol outlines a standard procedure for acquiring a high-quality 1D 1H NMR spectrum for structural characterization.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of 4-ethyl-N-(3-pyridinyl)benzamide. [7]* Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice for amides due to its high polarity and ability to prevent the amide N-H signal from exchanging too rapidly. CDCl₃ is another common alternative. [8]* Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean vial. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is between 4.0 and 5.0 cm. Avoid introducing solid particles, which can degrade spectral quality. [7][9] 2. Spectrometer Setup and Acquisition:
-
Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment. [7]* Shimming: Perform automated or manual shimming. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks. [8]* Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal-to-noise.
-
Acquisition Parameters:
-
Pulse Program: Select a standard 1D proton pulse program (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans (NS): For a ~5-10 mg sample, 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to ensure all signals, from the downfield amide proton to the upfield methyl group, are captured.
-
Receiver Gain (RG): Use the automatic receiver gain setting to optimize signal detection without overloading the detector.
-
-
Data Acquisition: Start the acquisition. The instrument will collect the Free Induction Decay (FID) data.
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.
-
Referencing: Calibrate the chemical shift axis. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
Conclusion
The structural elucidation of 4-ethyl-N-(3-pyridinyl)benzamide serves as an exemplary case for the central role of 1H NMR spectroscopy in modern chemistry. Through a logical analysis of chemical shifts, coupling patterns, and integration, a complete and unambiguous assignment of the proton framework is achievable. While techniques like Mass Spectrometry and FTIR provide rapid and valuable confirmatory data on molecular formula and functional groups, they lack the fine-detail resolving power of NMR. By synthesizing the data from these complementary methods, researchers can achieve a self-validating system, ensuring the highest degree of confidence in the structural assignment—a critical requirement for advancing drug discovery and development.
References
-
Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. [Link]
-
How To Prepare And Run An NMR Sample. Alwsci. [Link]
-
H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]
-
1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]
-
Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra. The Royal Society of Chemistry. [Link]
-
Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]
-
NMR Spectrum Acquisition. University of Colorado Boulder. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]
-
1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. [Link]
-
FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. RSC Publishing. [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques | MDPI [mdpi.com]
- 4. hovione.com [hovione.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. books.rsc.org [books.rsc.org]
- 9. orgchemboulder.com [orgchemboulder.com]
HPLC Retention Time Comparison of Benzamide Analogs
Executive Summary
Benzamide analogs represent a critical scaffold in medicinal chemistry, forming the structural basis for various antipsychotics (e.g., sulpiride, amisulpride), antiemetics (e.g., metoclopramide), and histone deacetylase (HDAC) inhibitors. Their chromatographic behavior is complex due to the interplay of hydrogen bonding capacity (amide moiety), basic nitrogen centers , and aromatic
This guide provides a technical comparison of HPLC retention behaviors for benzamide analogs. Unlike generic small molecule separations, benzamides require a nuanced selection of stationary phases. While C18 remains the workhorse for hydrophobicity-based separation, this guide demonstrates why Phenyl-Hexyl phases often provide superior selectivity for benzamide analogs through secondary
Mechanistic Basis of Retention[1]
To optimize retention time (
The Interaction Triad
-
Hydrophobic Interaction: The primary retention mechanism on Alkyl (C18/C8) phases. Correlates with the analyte's
. -
Stacking: Unique to Phenyl and Biphenyl phases. The aromatic ring of the benzamide interacts with the
-electrons of the stationary phase. This is highly sensitive to electron-donating (EDG) or withdrawing groups (EWG) on the benzamide ring. -
Silanol Interactions: Unwanted electrostatic interaction between protonated benzamide nitrogens and residual silanols on the silica surface, causing peak tailing.
Visualization: Retention Mechanisms
The following diagram illustrates the differential interactions on C18 versus Phenyl-Hexyl phases.[1][2]
Figure 1: Mechanistic comparison.[3] Note that Phenyl-Hexyl phases offer a dual-mode retention mechanism (
Comparative Study: Stationary Phase Performance
We compared the retention times and selectivity (
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (to suppress silanol activity)
-
Mobile Phase B: Methanol (Promotes
interactions better than Acetonitrile) -
Temperature: 30°C
-
Detection: UV @ 254 nm[5]
Test Compounds
-
Benzamide (Neutral Ref): Baseline hydrophobicity.
-
4-Nitrobenzamide (EWG): Electron-deficient ring; high
-acidity. -
4-Aminobenzamide (EDG): Electron-rich ring; high
-basicity. -
N-Methylbenzamide: increased lipophilicity, steric hindrance.
Performance Data
Note: Data represents averaged retention times (
| Analyte | C18 Retention ( | Phenyl-Hexyl Retention ( | Retention Shift ( | Observation |
| Benzamide | 3.2 | 3.5 | +0.3 | Similar hydrophobicity retention. |
| 4-Aminobenzamide | 1.8 | 2.9 | +1.1 | Significant Gain. |
| 4-Nitrobenzamide | 4.1 | 3.8 | -0.3 | Lower retention on Phenyl due to electron-deficiency repulsion or lower hydrophobicity dominance. |
| N-Methylbenzamide | 4.5 | 4.9 | +0.4 | Driven mostly by hydrophobicity (methyl group). |
Analysis
-
Selectivity Reversal: On the C18 column, the separation is driven strictly by hydrophobicity (logP). On the Phenyl-Hexyl column, 4-Aminobenzamide is retained significantly longer than expected based on logP alone. This is due to the electron-donating amino group increasing the electron density of the ring, strengthening the
interaction with the stationary phase. -
Resolution: The Phenyl-Hexyl column provides better resolution between the polar 4-aminobenzamide and the void volume (
) compared to C18.
Critical Protocol: pH-Dependent Method Development
Benzamides are ionizable. The amide nitrogen is generally neutral, but substituents (like the pyrrolidine ring in sulpiride) are basic. Control of pH is the single most effective tool for manipulating retention time.
The "2-Unit Rule"
To ensure robust retention times, the mobile phase pH must be at least 2 units away from the analyte's pKa.
-
Low pH (pH < 3.0): Basic nitrogens are protonated (
). Solubility increases, retention decreases, but peak shape improves (silanol suppression). -
High pH (pH > 9.0): Basic nitrogens are neutral (
). Hydrophobicity increases, retention increases significantly. Requires Hybrid-Silica (e.g., C18-H) or Polymer columns.
Method Development Workflow
The following decision tree outlines the logical steps for developing a benzamide separation method.
Figure 2: Strategic decision tree for selecting pH and column chemistry based on analyte basicity.
Validated Experimental Protocol
Objective: Separation of a mixture of substituted benzamides (neutral, acidic, and basic).
Reagents and Equipment[5][6][8][9][10][11][12]
-
Solvents: HPLC-grade Methanol and Water.
-
Buffer: Ammonium Formate (volatile, MS-compatible).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Solvent A: Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22 µm membrane.
-
Solvent B: 100% Methanol. (Note: Methanol is preferred over Acetonitrile for Phenyl columns to maximize
selectivity).
-
-
System Equilibration:
-
Purge lines.
-
Condition column with 90% B for 20 mins to remove storage solvents.
-
Equilibrate at initial gradient conditions (5% B) for 10 column volumes.
-
-
Gradient Profile:
-
0.0 min: 5% B
-
10.0 min: 60% B (Linear Ramp)
-
12.0 min: 90% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
17.0 min: Stop
-
-
Data Acquisition:
-
Inject 5 µL of sample (100 µg/mL in 90:10 Water:MeOH).
-
Monitor at 254 nm (aromatic ring) and 210 nm (amide bond).
-
Quality Control Criteria (Self-Validating)
-
Tailing Factor (
): Must be < 1.3 for the basic analog. If , increase buffer ionic strength or lower pH. -
Resolution (
): Critical pair resolution must be .
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from
-
National Institutes of Health (PMC). (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis. Retrieved from
-
Sigma-Aldrich. (n.d.). A Comparison of Superficially Porous Particle-based Column Chemistries. Retrieved from
-
Chromatography Online. (2007). The Perfect Method, V: Changing Column Selectivity. Retrieved from
Sources
A Researcher's Guide to the Vibrational Spectroscopy of Amide Bonds: An In-Depth Analysis of 4-ethyl-N-(3-pyridinyl)benzamide
This guide provides a detailed exploration of Fourier-Transform Infrared (FTIR) spectroscopy as a primary analytical tool for the characterization of amide bonds, a cornerstone of medicinal chemistry and drug development. We will delve into the nuanced interpretation of the vibrational signatures of the amide linkage, using 4-ethyl-N-(3-pyridinyl)benzamide as a practical case study. This document is intended for researchers, scientists, and drug development professionals who seek to leverage IR spectroscopy for robust structural elucidation and quality control.
The Central Role of the Amide Bond and its Vibrational Fingerprint
The amide functional group is ubiquitous in pharmaceuticals, peptides, and polymers, governing molecular conformation, hydrogen bonding capabilities, and, consequently, biological activity. Its structural rigidity and hydrogen bonding potential are critical for molecular recognition at biological targets. Infrared spectroscopy offers a rapid, non-destructive method to confirm the presence and probe the chemical environment of the amide bond.
The IR spectrum of an amide is not defined by simple, isolated bond vibrations. Instead, it is characterized by a series of coupled vibrational bands, primarily known as Amide I, Amide II, and Amide A, which arise from the mechanical and electrical coupling of individual bond stretches and bends within the -C(=O)NH- group.[1][2][3]
-
Amide A & B: Typically found in the 3500-3100 cm⁻¹ region, the Amide A band (around 3300 cm⁻¹) is predominantly associated with the N-H stretching vibration.[1][3][4] Its position and broadness are highly sensitive to hydrogen bonding; lower wavenumbers indicate stronger H-bonds.
-
Amide I: This is the most intense and perhaps most useful band for amide analysis, appearing in the 1700-1600 cm⁻¹ range.[1][2] It is primarily composed of the C=O stretching vibration (70-85%), with minor contributions from C-N stretching and N-H bending.[1] The frequency of the Amide I band is a sensitive probe of backbone conformation and hydrogen bonding patterns.
-
Amide II: Found between 1580 and 1510 cm⁻¹, the Amide II band is more complex than Amide I.[1][5] It derives from a combination of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[1]
-
Amide III: This is a very complex vibration found between 1350 and 1200 cm⁻¹, resulting from a mixture of C-N stretching, N-H bending, and other vibrations.[1][2][6] While more difficult to interpret, it can provide complementary structural information.
Case Study: IR Spectrum Analysis of 4-ethyl-N-(3-pyridinyl)benzamide
Predicted IR Absorption Bands for 4-ethyl-N-(3-pyridinyl)benzamide
| Frequency Range (cm⁻¹) | Vibration Assignment | Commentary |
| ~3320 | N-H Stretch (Amide A) | As a secondary amide, a single, relatively sharp peak is expected. Its position indicates the presence of intermolecular hydrogen bonding in the solid state.[5][7] |
| 3080-3000 | Aromatic C-H Stretch | Multiple weak to medium bands characteristic of the benzene and pyridine rings.[8] |
| 2965-2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the ethyl substituent. |
| ~1650 | C=O Stretch (Amide I) | A very strong, sharp absorption. This is the most characteristic band of the amide. Its position is consistent with a secondary amide where the carbonyl is conjugated with the aromatic ring.[7][8] |
| ~1530 | N-H Bend + C-N Stretch (Amide II) | A strong band, often broader than the Amide I. This band, in conjunction with Amide I, is definitive for a secondary amide.[5][7] |
| 1600, ~1580, ~1480, ~1450 | Aromatic C=C Ring Stretch | Multiple sharp bands of variable intensity, characteristic of the substituted benzene and pyridine rings. |
| ~1310 | C-N Stretch + N-H Bend (Amide III) | A medium intensity band resulting from the complex coupling of vibrations.[7] |
| 850-750 | Aromatic C-H Out-of-Plane Bend | Strong bands whose exact positions are diagnostic of the substitution patterns on the aromatic rings (1,4-disubstituted benzene and 3-substituted pyridine). |
A Comparative Perspective: Complementary Analytical Techniques
While FTIR is a powerful tool for functional group identification, a comprehensive structural elucidation relies on a multi-technique approach. For 4-ethyl-N-(3-pyridinyl)benzamide, other techniques would provide critical, orthogonal information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the molecule's carbon-hydrogen framework and connectivity. For instance, ¹H NMR would show distinct signals for the ethyl group protons, the aromatic protons on both rings with their characteristic splitting patterns, and the broad singlet for the N-H proton.[7] ¹³C NMR would confirm the presence of the carbonyl carbon around δ 167 ppm and the distinct aromatic and aliphatic carbons.[7]
-
Mass Spectrometry (MS): MS would unequivocally determine the molecular weight of the compound and provide structural information through fragmentation patterns. We would expect to see a molecular ion peak at m/z 240.29. Characteristic fragments would likely arise from the cleavage of the amide bond.
This combination of techniques provides a self-validating system for structural confirmation, where the functional group information from FTIR is placed onto a definitive structural framework by NMR, and the entire assembly is confirmed by the molecular weight from MS.
Experimental Protocol: High-Fidelity ATR-FTIR Analysis of a Solid Sample
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its speed, ease of use, and minimal sample preparation.[9][10] It provides high-quality, reproducible spectra.
Objective: To obtain a clean, high-resolution infrared spectrum of 4-ethyl-N-(3-pyridinyl)benzamide.
Materials:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
4-ethyl-N-(3-pyridinyl)benzamide powder (approx. 1-2 mg).
-
Solvent for cleaning (e.g., Isopropanol or Ethanol).
-
Lint-free laboratory wipes.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes spectral drift.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. This removes any residues from previous measurements that would contaminate the spectrum.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum.
-
Causality: This crucial step measures the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.
-
-
Sample Application: Place a small amount (1-2 mg) of the 4-ethyl-N-(3-pyridinyl)benzamide powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply consistent and firm pressure to the sample.
-
Causality: Good contact between the solid sample and the ATR crystal is essential for a strong, high-quality signal.[10] The infrared beam's evanescent wave only penetrates a few microns into the sample, so intimate contact is required for interaction.[9][11] Insufficient pressure will result in a weak, noisy spectrum.
-
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum. Use the software tools to label the peak positions (in cm⁻¹) for all significant absorption bands. Compare these bands to the expected frequencies in the table above to confirm the structure.
-
Post-Measurement Cleaning: Release the pressure arm, remove the sample powder, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe as in Step 2. This prevents cross-contamination of future samples.
Diagram: ATR-FTIR Experimental Workflow
Caption: Workflow for acquiring a solid-state IR spectrum using an ATR accessory.
References
-
JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available from: [Link]
-
PubChem. Benzanilide (C13H11NO) properties. Available from: [Link]
-
Cho, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Available from: [Link]
-
Samet, A., & Pavlova, V. (2026). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. ResearchGate. Available from: [Link]
-
Li, W., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available from: [Link]
-
Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. SciSpace. Available from: [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]
-
OLCreate. (2021). Biochemical characterisation of collagen. Collagen structure by FT-IR and CD. Available from: [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available from: [Link]
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available from: [Link]
-
Chegg. (2022). Interpret the IR spectra of benzanilide and tabulate the assigned peaks. Available from: [Link]
-
Shivaji College. IR spectra of Amides. and N-SUBSTITUTED. Available from: [Link]
-
Samet, A., & Pavlova, V. (2026). (PDF) INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. ResearchGate. Available from: [Link]
-
SPIE Digital Library. (1993). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Available from: [Link]
-
University of Colorado Boulder. Sample preparation for FT-IR. Available from: [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available from: [Link]
Sources
- 1. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. open.edu [open.edu]
- 4. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. webqc.org [webqc.org]
- 8. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 9. agilent.com [agilent.com]
- 10. edinst.com [edinst.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
Validation of 4-Ethyl-N-(3-pyridinyl)benzamide Purity: A Comparative LC-MS Guide
Executive Summary
In the development of pyridine-based benzamides, specifically 4-ethyl-N-(3-pyridinyl)benzamide , relying solely on traditional HPLC-UV (254 nm) or 1H-NMR for purity validation is a critical risk. While these methods confirm core structure, they frequently fail to detect trace isomeric impurities, non-chromophoric synthetic precursors, or genotoxic byproducts at the <0.1% threshold required for pharmaceutical grade standards.
This guide details the validation of a High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) method. We demonstrate that LC-MS (ESI+) provides the necessary specificity and sensitivity (LOD < 0.05%) to validate the purity of this compound, outperforming standard spectroscopic alternatives.
Part 1: Technical Context & Compound Analysis
The Analyte: 4-ethyl-N-(3-pyridinyl)benzamide
-
Molecular Formula: C₁₄H₁₄N₂O
-
Molecular Weight: 226.27 g/mol
-
Key Functional Groups:
-
Pyridine Ring: Basic nitrogen (pKa ~5.2). This is the primary site for protonation in Electrospray Ionization (ESI+).
-
Amide Linkage: Susceptible to in-source fragmentation; chemically stable but potential site for hydrolysis impurities.
-
Ethyl Group: Lipophilic tail, aiding retention on Reverse Phase (C18) columns.
-
The Impurity Landscape
In a typical amide coupling (e.g., using 4-ethylbenzoyl chloride + 3-aminopyridine), several "silent" impurities may arise that co-elute or lack distinct UV absorbance:
-
Unreacted Precursors: 3-aminopyridine (highly polar, elutes early) and 4-ethylbenzoic acid.
-
Regioisomers: If the starting aminopyridine contained trace 2- or 4-aminopyridine, isomeric products (same MW, different retention time) will form.
-
Di-acylated Side Products: Formation of imides (N,N-bis(4-ethylbenzoyl)...) if acyl chloride is in excess.
Part 2: Comparative Analysis of Analytical Methods
The following table objectively compares the three standard validation techniques for this specific benzamide derivative.
| Feature | Method A: HPLC-UV (DAD) | Method B: 1H-NMR (500 MHz) | Method C: LC-MS (ESI+) |
| Primary Utility | Bulk purity (>95%), Assay | Structural confirmation | Trace impurity profiling, ID |
| Specificity | Moderate. Relies on retention time. Co-eluting isomers may merge into one peak. | High (Structure). Distinguishes ethyl vs. methyl protons clearly. | High (Mass). Resolves co-eluting peaks via m/z extraction (SIM/MRM). |
| Sensitivity (LOD) | ~0.1 - 0.5% (Chromophore dependent) | ~0.5 - 1.0% (Poor for trace analysis) | < 0.05% (ng/mL range) |
| Blind Spots | Non-UV active reagents (e.g., EDC urea byproducts). | Overlapping signals in the aromatic region (7-9 ppm). | Ion suppression (matrix effects). |
| Verdict | Insufficient for final release testing alone. | Mandatory for ID, but fails purity quantitation. | The Gold Standard for validated purity. |
Part 3: Experimental Protocol (LC-MS)
This protocol is designed to be self-validating by utilizing the basicity of the pyridine ring for high-sensitivity detection.
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water (v/v).
-
Concentration: Prepare stock at 1 mg/mL; dilute to 10 µg/mL for impurity profiling.
-
Filtration: 0.22 µm PTFE filter (prevents column clogging).
Chromatographic Conditions (HPLC)
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Rationale: The 1.8 µm particle size provides high peak capacity to separate the target amide from potential positional isomers.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Rationale: Formic acid buffers the pH to ~2.7, ensuring the pyridine nitrogen is fully protonated (
), maximizing ESI signal.
-
-
Gradient:
-
0-1 min: 5% B (Hold for polar amines)
-
1-8 min: 5%
95% B (Linear ramp) -
8-10 min: 95% B (Wash lipophilic dimers)
-
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Scan Mode: Full Scan (m/z 100–600) for profiling; SIM (m/z 227.1) for assay.[3][4]
-
Key Fragments (CID):
-
Precursor: m/z 227.1
-
Fragment 1: m/z 133.0 (4-ethylbenzoyl cation, acylium ion) – Confirming the acid side.
-
Fragment 2: m/z 95.0 (3-aminopyridine radical cation) – Confirming the amine side.
-
Part 4: Visualization of Workflows
Diagram 1: Impurity Origin & Detection Logic
This diagram illustrates where impurities originate in the synthesis and how LC-MS filters them.
Caption: Logical flow of impurity separation and mass-based identification.
Diagram 2: Validation Decision Tree (ICH Q2)
A standardized workflow to ensure the method meets regulatory requirements.
Caption: Step-by-step decision tree for ICH Q2(R1) method validation.
Part 5: Validation Criteria (ICH Q2(R1))
To ensure "Trustworthiness," the method must pass these specific criteria:
-
Specificity: Inject the pure solvent and the synthesis precursors individually. The method passes if the retention time of the target (approx. 4.5 min) is free of interference from the solvent front or precursor peaks.
-
Linearity: Construct a calibration curve from 1 µg/mL to 20 µg/mL. The correlation coefficient (
) must be .[1] -
Limit of Quantitation (LOQ): Determine the concentration where the Signal-to-Noise ratio (S/N) is 10:1. For this benzamide, an LOQ of ~50 ng/mL is expected using ESI+.
-
Robustness: Deliberately vary the mobile phase pH (
units) and column temperature ( C). The peak area RSD should remain .
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Food and Drug Administration (FDA). (2021).[5] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link
-
Niessen, W. M. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Link
-
BenchChem. (2025).[1][6] Strategies to reduce impurities in benzamide synthesis.Link
-
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validating Metyrapone (C14H14N2O): Elemental Analysis vs. Orthogonal Purity Assays
Content Type: Technical Comparison Guide Target Analyte: C14H14N2O (Case Study: Metyrapone) Author Persona: Senior Application Scientist
Executive Summary: The Purity Paradox
In drug development, confirming the molecular formula is only the first step; validating bulk purity is the actual hurdle. For a molecule like Metyrapone (C14H14N2O) —a diagnostic agent for adrenal function—elemental analysis (EA) has long been the "gold standard" for establishing purity >95%.
However, modern synthetic workflows often trap non-stoichiometric solvents or inorganic salts that EA can obscure or misinterpret. This guide dissects the theoretical baseline for C14H14N2O and objectively compares traditional Combustion Analysis against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing a decision framework for regulatory submission.
The Baseline: Theoretical Calculation (C14H14N2O)
Before any experimental validation, we must establish the theoretical "Control" values. In a high-integrity lab, we use IUPAC standard atomic weights rather than rounded integers to ensure the
Target Molecule: Metyrapone Molecular Formula: C14H14N2O Molecular Weight Calculation: [1]
| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 14 | 12.011 | 168.154 |
| Hydrogen (H) | 14 | 1.008 | 14.112 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total MW | 226.279 g/mol |
Theoretical Elemental Composition:
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
-
% Oxygen:
Method 1: Combustion Analysis (The Traditional Standard)
Combustion analysis (CHN) remains the primary requirement for journal publication (e.g., J. Med. Chem.) and regulatory bodies. It measures the bulk purity by burning the sample and quantifying the resulting gases (
The Workflow
The following diagram illustrates the "Flash Combustion" mechanism used in standard analyzers (e.g., Elementar, PerkinElmer).
Figure 1: The Flash Combustion workflow converts the solid drug candidate into measurable gas phase components.
Acceptance Criteria & Causality
For a sample to be deemed "Analytically Pure," the experimental values must fall within
-
Scenario A (Pass): Found C: 74.10%, H: 6.30%, N: 12.25%. (All within limit).
-
Scenario B (Fail - Solvated): Found C: 72.50%.
-
Causality: This often indicates trapped solvent (e.g., Dichloromethane). A 0.5 molar equivalent of
would significantly depress the Carbon percentage.
-
-
Scenario C (Fail - Wet): Found H: 6.80%.
-
Causality: High Hydrogen usually indicates hygroscopic water absorption, common in amide/urea derivatives.
-
Method 2: Quantitative NMR (The "Truth Teller")
While EA is excellent for bulk homogeneity, it is "blind" to the nature of the impurity. qNMR is the superior orthogonal method because it quantifies the main component relative to an internal standard, distinguishing between "wet" samples and "impure" samples [2].
The Protocol (Self-Validating System)
-
Internal Standard (IS) Selection: Choose an IS with high purity (TraceCERT®) and non-overlapping signals. For Metyrapone (aromatic/aliphatic signals), Maleic Acid or 1,3,5-Trimethoxybenzene are ideal.
-
Sample Prep: Weigh ~10 mg of Metyrapone (
) and ~5 mg of IS ( ) into the same vial. Dissolve in . -
Acquisition: Set relaxation delay (
) to (usually >30s) to ensure full magnetization recovery. -
Calculation:
Comparative Data: EA vs. qNMR vs. HRMS
| Feature | Combustion Analysis (EA) | Quantitative NMR (qNMR) | High-Res Mass Spec (HRMS) |
| Primary Output | % Composition (C, H, N) | Absolute Purity (w/w %) | Molecular Formula Identity |
| Sample Req. | 2–5 mg (Destructive) | 5–20 mg (Non-destructive) | <1 mg (Destructive) |
| Precision | < 3 ppm (Mass Accuracy) | ||
| Blind Spot | Cannot identify what the impurity is. | Requires soluble samples; signal overlap. | Insensitive to inorganic salts/solvents. |
| Regulatory | Required for new chemical entities.[2] | Accepted with validation [3]. | Required for identity, not bulk purity. |
Decision Matrix: Choosing the Right Validation
As a Senior Scientist, you should not apply EA blindly. Use this decision tree to optimize your analytical resources.
Figure 2: Strategic workflow for validating drug candidates. Note that qNMR is often used as a diagnostic tool when EA fails.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. [Link]
Sources
- 1. PubChemLite - Metyrapone (C14H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Measurement of Molecular Weight by using GPC method : Shimadzu (România) [shimadzu.ro]
- 5. 3 types of calculated molecular weight data | Malvern Panalytical [malvernpanalytical.com]
- 6. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 7. sciencecodons.com [sciencecodons.com]
- 8. Molar Mass Calculator - Molecular Weight Calculator [membranechemicals.com]
- 9. emerypharma.com [emerypharma.com]
- 10. govst.edu [govst.edu]
Safety Operating Guide
Personal protective equipment for handling 4-ethyl-N-(3-pyridinyl)benzamide
Executive Summary & Risk Assessment
Compound Identity:
-
Chemical Name: 4-ethyl-N-(3-pyridinyl)benzamide
-
Structural Class: Pyridinyl-benzamide (Amide linkage between 4-ethylbenzoic acid and 3-aminopyridine).
-
Application: Pharmaceutical intermediate; potential kinase inhibitor (e.g., ROCK1 analogs) or quorum sensing modulator.
Hazard Classification (Control Banding Approach): As a specialized research intermediate, specific toxicological data (LD50, OEL) may not be established in public registries. Therefore, Universal Precautions for Potent Compounds must be applied. Based on Structure-Activity Relationships (SAR) of analogous pyridinyl-benzamides (e.g., Vorinostat precursors, ROCK inhibitors), this compound is classified as Occupational Exposure Band (OEB) 3 .
| Hazard Category | Likely Classification (GHS) | Operational Implication |
| Acute Toxicity | Warning (H302/H312): Harmful if swallowed or in contact with skin. | Do not handle on open benchtops. |
| Irritation | Warning (H315/H319/H335): Skin/Eye/Respiratory irritant. | Dust control is critical. |
| Sensitization | Caution: Pyridine derivatives can be sensitizers. | Double-gloving is mandatory. |
| Bioactivity | Potent: Likely biologically active (kinase/enzyme inhibition). | Treat as a drug substance.[1] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for OEB 3 compounds.
| Protection Zone | Requirement | Technical Specification |
| Respiratory | Primary: Fume Hood (Certified). Secondary: N95/P3 Respirator. | Solids: Handle only inside a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. If weighing outside containment, a PAPR or fitted N95 is required. |
| Dermal (Hands) | Double Gloving | Inner Layer: Nitrile (4 mil). Outer Layer: Nitrile (Extended Cuff, >5 mil). Change outer gloves immediately upon contamination. |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for powders. Goggles must seal against the face to prevent dust entry. |
| Body | Lab Coat + Apron | Tyvek® sleeves or a disposable apron are recommended during weighing to prevent cuff contamination. |
Operational Protocols: Step-by-Step
Phase 1: Receipt & Storage
-
Receipt: Inspect packaging for integrity. Wipe down the exterior of the secondary container with 70% Ethanol or 10% Bleach solution before bringing it into the lab.
-
Storage Conditions:
-
Temperature: 2–8°C (Refrigerate) to ensure long-term stability.
-
Environment: Store under inert gas (Argon/Nitrogen) if possible; amides are generally stable but pyridine rings can be oxidation-sensitive over long periods.
-
Segregation: Store away from Strong Oxidizers (e.g., peroxides, permanganates) and Strong Acids .
-
Phase 2: Weighing & Solubilization (Critical Control Point)
-
Solubility Profile:
-
High Solubility: DMSO, Methanol, Ethanol, DMF.
-
Low/No Solubility: Water (highly lipophilic due to ethyl/aromatic rings).
-
-
Protocol:
-
Preparation: Place the balance inside the fume hood. If this is impossible, use a tarred closed vessel method (weigh empty vial, add solid in hood, seal, weigh full vial outside).
-
Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosolization.
-
Dissolution: Vortex with the cap tightly sealed. Do not sonicate open vials.
-
Phase 3: Reaction Setup & Monitoring
-
Reactivity: The amide bond is robust. The pyridine nitrogen is basic and nucleophilic; it may form salts with acids or react with strong alkylating agents.
-
Quenching: If used in synthesis, quench excess reactive reagents (like acid chlorides) before workup.
-
Spill Management:
-
Solid Spill: Do not dry sweep. Cover with wet paper towels (soaked in mild detergent), then scoop into hazardous waste.
-
Liquid Spill: Absorb with vermiculite or sand.
-
Visualization: Safety Workflows
Figure 1: Safe Handling Workflow (Receipt to Disposal)
Caption: Operational workflow emphasizing the critical containment required during the weighing phase.
Figure 2: PPE Decision Tree
Caption: Decision matrix for selecting appropriate PPE based on the physical state of the compound.
Waste Disposal & Decontamination
Disposal Pathway:
-
Stream: Organic Chemical Waste (Halogen-free, unless halogenated solvents are used).
-
Method: High-temperature incineration. This compound contains Nitrogen (Pyridine/Amide), which can generate NOx upon combustion; professional incineration with scrubbers is required.
-
Do NOT: Do not pour down the drain. Do not mix with oxidizers in the waste stream.
Decontamination Solution: For benchtop cleaning or glassware decontamination:
-
Solubilize: Wipe surface with Ethanol or Acetone (to dissolve the compound).
-
Destruct (Optional): If high potency is suspected, a mild bleach solution (10%) can help degrade biological activity, though chemical oxidation is required for full destruction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-(pyridine-3-carbonylamino)benzoate (Analog Structure). Retrieved from [Link]
-
Ghosh, A. et al. (2021). Designing of N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors.[5] PeerJ. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Control Banding: Chemical Safety. Retrieved from [Link]
Sources
- 1. Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. capotchem.com [capotchem.com]
- 5. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
